4-Methoxybenzo[d]oxazole-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-3-2-4-6-7(5)9-8(12)11-6/h2-4H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQYHNDFKVAMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737891 | |
| Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-39-5 | |
| Record name | 4-Methoxy-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methoxybenzo[d]oxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzoxazole-2(3H)-thiones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of their biological properties. The 4-methoxy substitution is of particular interest as the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets. This guide focuses on the synthesis and characterization of 4-Methoxybenzo[d]oxazole-2(3H)-thione, providing a comprehensive resource for researchers working on the development of novel therapeutics.
Synthesis
The most plausible and widely employed method for the synthesis of benzo[d]oxazole-2(3H)-thiones is the reaction of an appropriately substituted 2-aminophenol with carbon disulfide in the presence of a base. For the synthesis of this compound, the logical starting material is 2-amino-3-methoxyphenol.
Reaction Scheme:
An In-depth Technical Guide to 4-Methoxybenzo[d]oxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound belonging to the benzoxazole class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] Molecules incorporating the benzoxazole core have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and the potential biological relevance of this compound.
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being predicted values from computational models. A summary of these properties is presented in the table below. It is important to note that experimental validation of these values is required for definitive characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | [5][6][7] |
| Molecular Weight | 181.21 g/mol | [5][7] |
| Predicted Boiling Point | 289.4 ± 42.0 °C | [8] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [8] |
| Predicted pKa | 10 ± 0.20 | [8] |
| Predicted logP | 2.125 | [8] |
| Storage Temperature | 2-8°C | [9] |
Experimental Protocols
General Synthesis from 2-Aminophenol and Carbon Disulfide
This method is a common route for the preparation of benzoxazole-2-thiones.
Reaction: 2-Amino-4-methoxyphenol reacts with carbon disulfide in the presence of a base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. Subsequent acidification of the reaction mixture yields the desired this compound.
Detailed Putative Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methoxyphenol (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the benzoxazole and benzoxazolone scaffolds are present in numerous compounds with significant pharmacological properties.
Derivatives of benzoxazole have been investigated for their potential as c-Met kinase inhibitors .[10][11][12] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is implicated in the development and progression of various cancers. The inhibition of c-Met is, therefore, a validated target for cancer therapy.
Furthermore, substituted benzoxazolone derivatives have been synthesized and evaluated as potent anti-inflammatory agents .[3][4] Some of these compounds have shown to exert their effects by inhibiting soluble epoxide hydrolase (sEH) or by modulating the p38/ERK-NF-κB/iNOS signaling pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various interleukins.[4]
Given these precedents, it is plausible that this compound and its derivatives could be explored for similar biological activities. The methoxy substituent at the 4-position may influence the molecule's electronic properties and its ability to interact with biological targets.
Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a benzoxazole-2-thione derivative from a 2-aminophenol precursor.
Caption: Generalized workflow for the synthesis of benzoxazole-2-thiones.
Potential Signaling Pathway Inhibition
This diagram depicts a simplified representation of the c-Met signaling pathway, which is a potential target for benzoxazole derivatives.
Caption: Simplified c-Met signaling pathway and potential inhibition by benzoxazoles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1246471-39-5 [amp.chemicalbook.com]
- 6. This compound | CAS 1246471-39-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [guidechem.com]
- 9. 1246471-39-5|this compound|BLD Pharm [bldpharm.com]
- 10. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
4-Methoxybenzo[d]oxazole-2(3H)-thione molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Methoxybenzo[d]oxazole-2(3H)-thione. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data, a proposed synthesis protocol based on established methodologies for analogous compounds, and an analysis of the potential biological significance of this molecule by examining the activities of the broader benzoxazolethione chemical class. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery.
Molecular Structure and Formula
This compound is a heterocyclic organic compound featuring a benzoxazole core structure. This core consists of a benzene ring fused to an oxazole ring. The molecule is further characterized by a methoxy group (-OCH₃) substituted at the 4-position of the benzene ring and a thione group (=S) at the 2-position of the oxazole ring. The presence of the thione group leads to tautomerism, allowing the compound to exist in equilibrium with its thiol form, 4-methoxybenzo[d]oxazole-2-thiol.
Molecular Formula: C₈H₇NO₂S[1][2]
Chemical Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1246471-39-5 | [1][2] |
| Molecular Weight | 181.21 g/mol | [1] |
| Boiling Point (Predicted) | 289.4 ± 42.0 °C | [3] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 10.0 ± 0.20 | [3] |
Experimental Protocols: Proposed Synthesis
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and well-established method for the synthesis of 2-mercaptobenzoxazoles involves the cyclization of a 2-aminophenol derivative with carbon disulfide in the presence of a base.[4][5] Based on this, a plausible synthetic route for this compound is proposed, starting from 2-amino-3-methoxyphenol.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methoxyphenol (1 equivalent).
-
Solvent and Base Addition: Add absolute ethanol to dissolve the starting material, followed by the addition of potassium hydroxide (1.1 equivalents).
-
Reagent Addition: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidification: Acidify the mixture with a dilute solution of hydrochloric acid until a precipitate is formed.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectral Data (Predicted and Analog-Based)
No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the literature. However, based on the analysis of related benzoxazole derivatives, the following characteristic spectral features can be anticipated:
-
¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the benzoxazole core, the methoxy carbon, and a characteristic signal for the thione carbon (C=S).
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, C=S stretching, C-O-C stretching of the ether and the oxazole ring, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (181.21 g/mol ).
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[6][7] Derivatives of benzoxazole have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][6][8]
The thione moiety at the 2-position of the benzoxazole ring is also a common feature in biologically active molecules. 2-Mercaptobenzoxazole derivatives have been investigated for their potential as multi-kinase inhibitors and antimicrobial agents.[3] The presence of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. Therefore, this compound represents an interesting candidate for biological screening and further investigation in drug discovery programs.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the further investigation of this compound.
Caption: Workflow for the investigation of this compound.
Conclusion
This compound is a heterocyclic compound with a molecular formula of C₈H₇NO₂S. While specific experimental data is scarce, its synthesis can be reasonably proposed based on established methods for related compounds. The benzoxazolethione scaffold is a promising pharmacophore, suggesting that this molecule may possess interesting biological activities. This technical guide provides a solid foundation for researchers to initiate further studies, including its synthesis, full characterization, and comprehensive biological evaluation, to unlock its potential in the field of drug discovery.
References
- 1. jocpr.com [jocpr.com]
- 2. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. iajps.com [iajps.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
Technical Guide: 4-Methoxybenzo[d]oxazole-2(3H)-thione (CAS 1246471-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on 4-Methoxybenzo[d]oxazole-2(3H)-thione, CAS number 1246471-39-5. Due to the limited publicly available experimental data for this specific compound, this guide also summarizes the known biological activities and general synthesis strategies for the broader class of benzoxazole derivatives to provide a contextual framework for potential research and development. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.
Introduction to this compound
This compound is a heterocyclic organic compound.[1][2] Its chemical structure features a fused benzene and oxazole ring system, with a methoxy group substitution and a thione functional group. While specific applications for this compound are not widely documented, the benzoxazole core is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[3][4][5][6][7] This guide aims to consolidate the known properties and supplier information for CAS 1246471-39-5 and to provide insights into the potential of the broader chemical class.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | [1][2] |
| Molecular Weight | 181.21 g/mol | |
| Predicted Boiling Point | 289.4 ± 42.0 °C | [1] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 10 ± 0.20 | [1] |
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is important to note that the SDS also states that no toxicological data is available for this product. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, general synthetic routes for benzoxazole derivatives often involve the condensation of 2-aminophenols with various reagents.[8][9]
General Synthesis Strategy for Benzoxazole-2-thiones
A common method for the synthesis of benzoxazole-2-thiones involves the reaction of a corresponding 2-aminophenol with carbon disulfide. The methoxy-substituted 2-aminophenol would be the logical starting material for the synthesis of this compound.
Disclaimer: The following is a generalized, hypothetical protocol based on common organic synthesis techniques for this class of compounds and should not be considered a validated experimental procedure for CAS 1246471-39-5.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.
Biological Activity and Potential Applications
There is no specific biological activity data available for this compound in the public domain. However, the benzoxazole scaffold is present in numerous compounds with a wide array of pharmacological activities.[3][6][7]
Reported Activities of Benzoxazole Derivatives:
-
Anticancer: Various substituted benzoxazoles have been investigated for their potential as anticancer agents.[7]
-
Antimicrobial: The benzoxazole nucleus is a component of compounds exhibiting antibacterial and antifungal properties.[3][5]
-
Anti-inflammatory: Certain benzoxazolone derivatives have been shown to act as inhibitors of soluble epoxide hydrolase, demonstrating anti-inflammatory activity in vivo.[10]
-
Other Activities: Benzoxazole derivatives have also been explored for their potential as antiviral, anthelmintic, and analgesic agents.[4][5]
Given the diverse bioactivities of this chemical class, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic applications.
References
- 1. This compound | 1246471-39-5 [amp.chemicalbook.com]
- 2. This compound | CAS 1246471-39-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzo[d]oxazole-2(3H)-thione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]oxazole-2(3H)-thione core, a heterocyclic scaffold of significant interest, has a rich history dating back to the late 19th century. Initially explored for its utility in dye and materials science, its unique chemical properties have paved the way for its emergence as a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental methodologies associated with this versatile compound class. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and biological applications of these fascinating molecules.
Historical Perspective and Key Milestones
The journey of benzo[d]oxazole-2(3H)-thione, also known as 2-mercaptobenzoxazole, began with the pioneering work in heterocyclic chemistry during the 19th century. The first documented mention of this compound is attributed to Dunner in 1876.[1][2] Early synthetic routes primarily involved the reaction of 2-aminophenol with carbon disulfide or alkali metal alkylxanthates.[1][3] These foundational methods laid the groundwork for subsequent innovations in the synthesis of the core structure and its derivatives.
Over the decades, the focus has shifted from fundamental synthesis to the exploration of the diverse biological activities exhibited by this class of compounds. Researchers have uncovered a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[3][4][5] This has led to the development of numerous derivatives with tailored biological profiles, positioning benzo[d]oxazole-2(3H)-thiones as a promising scaffold in modern drug discovery.
Synthetic Methodologies: From Classical to Contemporary
The synthesis of the benzo[d]oxazole-2(3H)-thione core and its derivatives has evolved significantly since its discovery. This section details the key experimental protocols, providing a practical guide for laboratory synthesis.
I. Classical Synthesis of Benzo[d]oxazole-2(3H)-thione from 2-Aminophenol and Carbon Disulfide
This traditional method remains a widely used and effective approach for the preparation of the core scaffold.
Experimental Protocol:
-
A mixture of 2-aminophenol (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (1.1 equivalents) in 95% ethanol is prepared in a round-bottom flask.[3]
-
The reaction mixture is refluxed for 3 to 4 hours.[3]
-
After reflux, activated charcoal is added cautiously, and the mixture is refluxed for an additional 10 minutes.[3]
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is cooled, and the product is precipitated by the addition of water or acidification.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol can be performed for further purification.
II. Synthesis of S-Substituted Derivatives
The thiol group at the 2-position provides a convenient handle for further functionalization, leading to a diverse array of derivatives.
Experimental Protocol for S-alkylation:
-
To a stirred solution of benzo[d]oxazole-2(3H)-thione (1 equivalent) and anhydrous potassium carbonate (1 equivalent) in dry acetone, the desired alkylating agent (e.g., ethyl chloroacetate, 1.1 equivalents) is added.[6]
-
The reaction mixture is refluxed for 5-10 hours, with the progress monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic and biological studies of benzo[d]oxazole-2(3H)-thione and its derivatives.
Table 1: Synthesis and Physicochemical Properties of Benzo[d]oxazole-2(3H)-thione and a Key Intermediate
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Benzo[d]oxazole-2(3H)-thione | 2-Aminophenol, CS₂, KOH | Reflux in Ethanol | ~81% | 196 |
| Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate | Benzo[d]oxazole-2(3H)-thione, Ethyl chloroacetate, K₂CO₃ | Reflux in Acetone | 81% | 87-89 |
Table 2: Spectroscopic Data for Benzo[d]oxazole-2(3H)-thione Derivatives
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Benzo[d]oxazole-2(3H)-thione | 7.05-7.47 (m, 4H, Ar-H) | - | 3000 (Ar-H), 1481 (C=N), 685 (C-S) |
| Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate | 1.22 (t, 3H), 4.12 (q, 2H), 4.39 (s, 2H), 7.33-7.56 (m, 4H) | - | 1721 (C=O ester), 710 (C-S-C) |
| (E/Z)-N′-(4-cyanobenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide | 4.31-4.72 (s, 2H), 7.31-7.95 (m, 8H), 8.11-8.30 (s, 1H), 12.01-12.10 (bs, 1H) | 168.9, 163.2, 151.1, 148.9, 142.3, 141.2, 138.5, 133.1, 129.2, 125.1, 124.6, 118.4, 112.1, 110.2, 35.2 | - |
Table 3: In Vitro Anticancer Activity of Selected Benzo[d]oxazole-2(3H)-thione Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4b | HepG2 | 10.21 | Doxorubicin | 1.25 |
| 4d | MCF-7 | 8.43 | Doxorubicin | 1.50 |
| 5d | MDA-MB-231 | 19.34 | Doxorubicin | 1.80 |
| 6b | HeLa | 5.18 | Doxorubicin | 1.95 |
| 6b | HepG2 | 6.83 | Sunitinib | 4.50 |
| 6b | MCF-7 | 3.64 | Sunitinib | 5.20 |
| 6b | MDA-MB-231 | 2.14 | Sunitinib | 6.80 |
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of benzo[d]oxazole-2(3H)-thione derivatives. Several compounds have been identified as potent inhibitors of multiple protein kinases, implicating them in the disruption of key cellular signaling pathways involved in cancer progression.
One notable derivative has been shown to induce apoptosis through a caspase-dependent mechanism and cause cell cycle arrest at the G2/M phase. This compound also demonstrated inhibitory activity against several receptor tyrosine kinases, including EGFR, HER2, and VEGFR2, as well as the cell cycle-regulating kinase CDK2.[6] Another derivative has been reported to inhibit T lymphocyte proliferation via the JAK3/STAT5 signaling pathway.
Caption: General experimental workflow for the synthesis and biological evaluation of benzo[d]oxazole-2(3H)-thione derivatives.
Caption: Inhibition of key signaling pathways by a multi-kinase inhibitor derivative of benzo[d]oxazole-2(3H)-thione.
Conclusion and Future Directions
From its initial discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of benzo[d]oxazole-2(3H)-thione compounds has been remarkable. The synthetic versatility of the core structure, coupled with the wide range of biological activities exhibited by its derivatives, underscores its importance for future drug discovery efforts. The continued exploration of structure-activity relationships, elucidation of molecular mechanisms, and the development of novel synthetic methodologies will undoubtedly unlock the full therapeutic potential of this fascinating class of heterocyclic compounds. This guide serves as a foundational resource to inspire and support further research in this promising area.
References
- 1. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]
- 2. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 5. zenodo.org [zenodo.org]
- 6. mdpi.com [mdpi.com]
The Synthesis of Oxazole Derivatives: An In-depth Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of oxazole derivatives represents a critical area of study. The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of both classical and modern synthetic methodologies for preparing oxazole derivatives, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms and relevant signaling pathways.
Core Synthetic Methodologies
The construction of the oxazole ring can be achieved through a variety of synthetic routes. This guide focuses on the most prominent and versatile methods, providing detailed insights into their mechanisms and practical applications.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical method for the preparation of 2,5-disubstituted oxazoles from 2-acylaminoketones through a cyclodehydration reaction.
Mechanism:
The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid. The mechanism involves the protonation of the ketone carbonyl, followed by an intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.
The Biological Potential of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Technical Overview of a Promising Scaffold
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract: The benzo[d]oxazole-2(3H)-thione scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a methoxy group at the 4-position of this scaffold, yielding 4-Methoxybenzo[d]oxazole-2(3H)-thione, presents an intriguing candidate for pharmacological investigation. While direct and extensive biological studies on this specific compound are not widely available in current literature, this technical guide aims to provide an in-depth overview of its potential biological activities based on the well-documented properties of structurally related benzoxazole and thione-containing compounds. This document outlines potential therapeutic applications, details representative experimental protocols for screening, and provides a framework for data presentation and the visualization of associated biological pathways.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] The fusion of a benzene ring to an oxazole ring creates a stable aromatic system that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of the benzoxazole core have been reported to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4]
The thione group at the 2-position of the oxazole ring is a key structural feature, known to be a good hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as enzymes and receptors. The presence of the methoxy group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
Hypothesized Biological Potential
Based on the activities of analogous compounds, this compound is hypothesized to exhibit potential in the following therapeutic areas:
-
Anticancer Activity: Many benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases, or the induction of apoptosis.
-
Antimicrobial and Antifungal Activity: The benzoxazole-2(3H)-thione moiety is a common feature in compounds with demonstrated antibacterial and antifungal properties.[1] These compounds may act by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication.
-
Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, related heterocyclic compounds have been shown to inhibit kinases, proteases, and other enzymes involved in disease pathogenesis.
Data Presentation Framework
Effective data presentation is crucial for the evaluation of a compound's biological potential. The following tables provide a standardized format for summarizing quantitative data from key in vitro assays.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Assay Type | Metric | Value (µM) |
| MCF-7 (Breast) | MTT | IC₅₀ | 15.2 |
| A549 (Lung) | SRB | GI₅₀ | 12.8 |
| HCT116 (Colon) | MTT | IC₅₀ | 21.5 |
| PC-3 (Prostate) | SRB | GI₅₀ | 18.9 |
Table 2: Hypothetical Antimicrobial and Antifungal Activity of this compound
| Microorganism | Strain | Assay Type | Metric | Value (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | MIC | 32 |
| Escherichia coli | ATCC 25922 | Broth Microdilution | MIC | 64 |
| Candida albicans | ATCC 90028 | Broth Microdilution | MIC | 16 |
| Aspergillus niger | ATCC 16404 | Agar Dilution | MIC | 32 |
Table 3: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Type | Metric | Value (µM) |
| Protein Kinase A | Kinase Glo® | IC₅₀ | 8.5 |
| Cathepsin B | Fluorometric | IC₅₀ | 11.2 |
| Monoamine Oxidase B | Amplex® Red | IC₅₀ | 5.7 |
Detailed Experimental Protocols
The following are representative protocols for assessing the hypothesized biological activities of this compound.
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[9]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Enzyme Inhibition Assay: Generic Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a protein kinase.[10][11][12]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control and a known kinase inhibitor as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value using non-linear regression analysis.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and potential signaling pathways that could be modulated by this compound.
Caption: A conceptual workflow for the preclinical evaluation of a novel compound.
Caption: A generic kinase signaling pathway potentially targeted by inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 8. apec.org [apec.org]
- 9. myadlm.org [myadlm.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
Spectroscopic Analysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a robust resource for the characterization and structural elucidation of this compound and similar molecular scaffolds.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of this compound. These predictions are derived from the analysis of benzoxazole-2-thione, anisole, and other substituted benzoxazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 - 11.5 | br s | N-H |
| ~7.0 - 7.2 | t | H-6 |
| ~6.7 - 6.9 | d | H-5 |
| ~6.6 - 6.8 | d | H-7 |
| ~3.8 - 3.9 | s | -OCH₃ |
Solvent: DMSO-d₆ br s = broad singlet, t = triplet, d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 185 | C=S (C-2) |
| ~148 - 152 | C-4 |
| ~140 - 145 | C-7a |
| ~125 - 130 | C-5a |
| ~115 - 120 | C-6 |
| ~105 - 110 | C-5 |
| ~100 - 105 | C-7 |
| ~55 - 60 | -OCH₃ |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3200 | Medium | N-H stretch |
| ~3000 - 3100 | Medium | Aromatic C-H stretch |
| ~2850 - 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600 - 1620 | Strong | C=C aromatic ring stretch |
| ~1450 - 1550 | Strong | Aromatic ring vibrations |
| ~1250 - 1350 | Strong | C=S stretch (Thione) |
| ~1200 - 1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1000 - 1050 | Strong | Symmetric C-O-C stretch (Aryl ether) |
Sample Preparation: KBr pellet or Nujol mull
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR and FT-IR spectra, applicable to this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is crucial for obtaining high-resolution spectra.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter that could degrade spectral quality.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a DTGS or MCT detector.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to scanning the sample.
Visualization of Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate important logical relationships and experimental workflows relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Theoretical and In-Silico Analysis of the Electronic Structure of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the electronic structure of 4-Methoxybenzo[d]oxazole-2(3H)-thione. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines a robust framework for such an investigation based on established computational protocols and data from closely related benzoxazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating theoretical studies on this and similar heterocyclic compounds.
Introduction to the Electronic Structure of Benzoxazoles
Benzoxazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological function of these molecules is intrinsically linked to their three-dimensional conformation and electronic characteristics. Understanding the electronic structure through theoretical calculations is therefore paramount for the rational design of novel therapeutic agents with enhanced efficacy and for elucidating their mechanisms of action.
Theoretical methods, particularly Density Functional Theory (DFT), offer profound insights into molecular geometry, electronic distribution, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties.[3] This in-silico approach, when coupled with experimental validation, accelerates the drug discovery process. This guide will detail the pertinent computational methodologies, present comparative quantitative data from analogous compounds, and visualize the logical workflows for a comprehensive electronic structure analysis of this compound.
Theoretical and Computational Methodology
A typical computational workflow for analyzing the electronic structure of this compound would involve geometry optimization, frequency calculations, and the determination of various electronic and spectroscopic properties.
Caption: A typical workflow for the theoretical analysis of molecular electronic structure.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose. A common functional and basis set combination for such molecules is B3LYP with a 6-311+G(d,p) basis set.[3][4] The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Frequency Calculations
Subsequent to geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[5] It allows for the investigation of hyperconjugative interactions and delocalization of electron density. The Molecular Electrostatic Potential (MEP) map is useful for predicting the sites of electrophilic and nucleophilic attack.
Simulation of Spectroscopic Properties
Theoretical calculations can predict spectroscopic properties that can be compared with experimental data for validation.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[4]
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[3]
Quantitative Data from Related Benzoxazole Structures
In the absence of specific published data for this compound, the following tables summarize key theoretical and experimental data from the parent molecule, benzo[d]oxazole-2(3H)-thione, and other related derivatives. This information serves as a valuable benchmark for future studies.
Table 1: Experimental and Calculated Enthalpies of Formation (kJ·mol⁻¹) for Benzo[d]oxazole-2(3H)-thione
| Property | Experimental Value | Calculated Value (G3) |
| Gas-phase Enthalpy of Formation at 298.15 K | 42.0 ± 2.7 | 41.2 |
| Data sourced from a study on 3H-1,3-benzoxazole-2-thione.[6] |
Table 2: Calculated Electronic Properties of Substituted Benzoxazoles (B3LYP/6-31+G(d,p))
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzoxazole | -6.53 | -0.82 | 5.71 |
| 2-Phenylbenzoxazole | -6.21 | -1.45 | 4.76 |
| 2-(p-Tolyl)benzoxazole | -6.09 | -1.38 | 4.71 |
| Data adapted from a theoretical investigation of benzoxazole and its derivatives.[3] |
Experimental Protocols for Validation
Experimental validation is crucial for corroborating the results of theoretical calculations. The following experimental protocols are recommended for the characterization of this compound.
Caption: A workflow for the experimental validation of theoretical findings.
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclocondensation of 2-amino-3-methoxyphenol with a suitable thiocarbonyl source, such as thiourea or carbon disulfide.[5] The crude product should be purified by recrystallization or column chromatography to obtain a sample of high purity suitable for analysis.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. These experimental geometric parameters provide a direct and accurate benchmark for the theoretically optimized structure.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The experimental chemical shifts can be compared with the values predicted by the GIAO method.
-
FT-IR Spectroscopy: The vibrational modes of the molecule can be identified using FT-IR spectroscopy. The experimental frequencies can be compared with the theoretically calculated vibrational frequencies (after appropriate scaling) to confirm the structure.
-
UV-Visible Spectroscopy: The electronic absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or acetonitrile). The experimental λₘₐₓ values can be compared with the results from TD-DFT calculations to validate the predicted electronic transitions.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the investigation of the electronic structure of this compound. By employing the detailed computational methodologies, researchers can gain significant insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. The comparative data from related compounds provide a valuable context for interpreting new results. The synergy between theoretical predictions and experimental validation, as described in the proposed workflows, is essential for advancing the understanding and application of this and other important heterocyclic molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices [mdpi.com]
- 5. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical study of the structures and enthalpies of formation of 3H-1,3-benzoxazole-2-thione, 3H-1,3-benzothiazole-2-thione, and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Oxazole Derivatives: A Technical Guide
Introduction: The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, making them privileged structures in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological activities of oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Oxazole derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines, including drug-resistant strains.[1][2] Their mechanisms of action are diverse and often involve the inhibition of crucial cellular targets implicated in cancer cell proliferation, survival, and metastasis.[3][4]
Key mechanisms of anticancer action for oxazole derivatives include:
-
Inhibition of Tubulin Polymerization: Several oxazole-containing compounds act as antimitotic agents by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][5]
-
Inhibition of Signaling Pathways: Oxazole derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the STAT3 and PI3K/Akt pathways.[3][6] By blocking these pathways, they can suppress tumor cell growth and survival.
-
Enzyme Inhibition: Various enzymes that play a critical role in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDACs), are targeted by oxazole derivatives.[3][6]
The anticancer efficacy of selected oxazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [7] |
| 1,3,4-Oxadiazole-Benzotriazole Conjugate | MCF-7 | Lower than Cisplatin | [8] |
| 1,3,4-Oxadiazole-Benzotriazole Conjugate | HT29 | Lower than Cisplatin | [8] |
| 2-Chloropyridine-1,3,4-Oxadiazole Derivative | SGC-7901 | Comparable to positive control | [9] |
| 1,3,4-Oxadiazole with 1,4-Benzodioxan Moiety | HepG2 | < 110 | [9] |
| 1,3,4-Oxadiazole with 1,4-Benzodioxan Moiety | HeLa | < 110 | [9] |
| 1,3,4-Oxadiazole with 1,4-Benzodioxan Moiety | SW1116 | < 110 | [9] |
| 1,3,4-Oxadiazole with 1,4-Benzodioxan Moiety | BGC823 | < 110 | [9] |
| Oxadiazole Derivative 8 | HepG2 | 1.2 ± 0.2 | [9] |
| Oxadiazole Derivative 9 | HepG2 | 0.8 ± 0.2 | [9] |
| 1,2,4- and 1,3,4-Oxadiazole Hybrid 33 | MCF-7 | 0.34 ± 0.025 | [9] |
| 1,3-Oxazolo[4,5-d]pyrimidine Derivative 5 | Various Breast Cancer Cell Lines | Micromolar concentrations | [10] |
| 1,3-Oxazole Sulfonamide 16 | Leukemia Cell Lines | 0.0488 (Mean GI50) | [11] |
| 2-Anilinonicotinyl-1,3,4-oxadiazole 5m | Various Human Cancer Cell Lines | 4.57 - 97.09 (GI50) | [12] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[13][14]
The antimicrobial efficacy of selected oxazole derivatives is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-Acyl Phenylalanine Derivative 1d | E. coli ATCC 25922 | 28.1 | [15] |
| N-Acyl Phenylalanine Derivative 1d | C. albicans 128 | 14 | [15] |
| N-Acyl Phenylalanine Derivative 1e | S. epidermidis 756 | 56.2 | [15] |
| N-Acyl Phenylalanine Derivative 1e | E. coli ATCC 25922 | 28.1 | [15] |
| N-Acyl Phenylalanine Derivative 1e | C. albicans 128 | 14 | [15] |
| Ethyl Carbonate Derivative 4a | S. epidermidis 756 | 56.2 | [15] |
| Ethyl Carbonate Derivative 4a | B. subtilis ATCC 6683 | 56.2 | [15] |
| Ethyl Carbonate Derivative 4a | C. albicans 128 | 14 | [15] |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.[16][17] A commonly used model to evaluate anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.
The anti-inflammatory effects of selected oxazole and oxadiazole derivatives are summarized below.
| Compound Class/Derivative | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Flurbiprofen-based Oxadiazole Derivative 10 | Mice | Not specified | 88.33 | [14] |
| Flurbiprofen-based Oxadiazole Derivative 3 | Mice | Not specified | 66.66 | [14] |
| Flurbiprofen-based Oxadiazole Derivative 5 | Mice | Not specified | 55.55 | [14] |
| 1,3,4-Oxadiazole Derivative 10b | Rats | 10 mg/kg | Significant reduction | [18][19] |
| 1,3,4-Oxadiazole Derivative 10b | Rats | 20 mg/kg | Significant reduction | [18][19] |
| 1,3,4-Oxadiazole Derivative 13b | Rats | 10 mg/kg | Significant reduction | [18][19] |
| 1,3,4-Oxadiazole Derivative 13b | Rats | 20 mg/kg | Significant reduction | [18][19] |
| N-acyl hydrazone derivative 4c | Rats | 300 µmol·kg⁻¹ | 52.8 (at 4h) | [20] |
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols are essential. This section provides methodologies for key assays used to evaluate the pharmacological activities of oxazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[21][22][23]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the agent that inhibits visible microbial growth.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the oxazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[2][4][27]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the oxazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of oxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target.[3][28][29]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, growth, and survival. Its aberrant activation is frequently observed in various cancers.[1][13][16]
Oxazole derivatives represent a versatile and highly promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide aim to provide a valuable resource for researchers in the field, facilitating further investigation and optimization of oxazole-based compounds for clinical applications. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and more effective drugs to address a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. mdpi.com [mdpi.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. benchchem.com [benchchem.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. integra-biosciences.com [integra-biosciences.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Methoxybenzo[d]oxazole-2(3H)-thione in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the medicinal chemistry applications of 4-Methoxybenzo[d]oxazole-2(3H)-thione are limited in publicly available literature. The following application notes and protocols are based on the established biological activities of the broader class of benzoxazole and benzoxazole-2-thione derivatives. These notes serve as a guide for potential research directions and methodologies for the target compound.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The benzoxazole scaffold is considered a "privileged" structure as it is a structural isostere of natural purines like adenine and guanine, which may allow it to interact with various biological macromolecules. This compound, as a member of this family, holds potential for investigation in several therapeutic areas. This document outlines potential applications, experimental protocols, and mechanistic pathways based on studies of structurally related compounds.
Potential Therapeutic Applications
Based on the activities of analogous compounds, this compound could be investigated for the following applications:
-
Antimicrobial Agents: Benzoxazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
-
Anticancer Agents: Various substituted benzoxazoles have exhibited cytotoxicity against several cancer cell lines, acting through mechanisms such as enzyme inhibition (e.g., VEGFR-2, PARP-2) and induction of apoptosis.
-
Enzyme Inhibitors: The benzoxazole core is present in molecules that inhibit enzymes like tyrosinase and monoamine oxidase (MAO), suggesting potential applications in dermatological conditions and neurological disorders, respectively.
Quantitative Data from Related Benzoxazole Derivatives
The following tables summarize quantitative data for various benzoxazole derivatives from the literature to provide a reference for expected potency.
Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Source |
| 2-(p-substituted-benzyl)-5-amido-benzoxazoles | S. aureus (drug-resistant isolate) | 128 | Ampicillin | >256 | [1] |
| 2-(p-substituted-benzyl)-5-amido-benzoxazoles | E. coli (drug-resistant isolate) | 128 | Ampicillin | >256 | [1] |
| 2-substituted benzoxazole derivatives | S. aureus | 32 - 256 | Gentamicin | 1 - 4 | [1] |
| 2-substituted benzoxazole derivatives | C. albicans | 64 - 256 | Fluconazole | 4 - 16 | [1] |
Table 2: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Benzoxazole-VEGFR-2 Inhibitor (12l) | HepG2 (Liver) | 10.50 | Sorafenib | 9.71 | [2][3] |
| Benzoxazole-VEGFR-2 Inhibitor (12l) | MCF-7 (Breast) | 15.21 | Sorafenib | 11.45 | [2][3] |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL | - | - | [4] |
| Phortress analogue (3n) | HT-29 (Colon) | Not specified (high activity) | Doxorubicin | Not specified | [5][6] |
| 2-Phenylbenzo[d]oxazole (Compound 3) | B16F10 cellular tyrosinase | 0.51 | Kojic Acid | 14.33 | [7] |
Table 3: Enzyme Inhibition by Selected Benzoxazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference Compound | IC50 of Reference | Source |
| Benzoxazole-VEGFR-2 Inhibitor (12l) | VEGFR-2 | 97.38 nM | Sorafenib | 90 nM | [2][3] |
| 2-Phenylbenzo[d]oxazole (Compound 3) | Mushroom Tyrosinase | 0.51 µM | Kojic Acid | 14.33 µM | [7] |
Experimental Protocols
Protocol 1: Synthesis of Benzoxazole-2-thiones
This protocol describes a general method for synthesizing the benzoxazole-2-thione scaffold, which can be adapted for this compound.
Materials:
-
Appropriate 2-aminophenol (e.g., 2-amino-3-methoxyphenol for the target compound)
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine the 2-aminophenol (0.1 mol), potassium hydroxide (0.1 mol), and water (15 mL).
-
Add 100 mL of 95% ethanol to the mixture.
-
Slowly add carbon disulfide (0.1 mol) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3 to 4 hours.
-
After reflux, cautiously add activated charcoal and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool, which should induce crystallization of the product. For further precipitation, the filtrate can be acidified.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified benzoxazole-2-thione.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth + DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with solvent), and a growth control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like resazurin can be added to aid in the determination.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the test compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: Tyrosinase Inhibition Assay
This protocol measures the ability of the test compound to inhibit the enzyme tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound stock solution (in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 15-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.
-
Calculate the IC50 value from the dose-response curve.
Mechanistic Pathways and Visualizations
The following diagrams illustrate potential mechanisms of action for benzoxazole derivatives based on existing literature.
Caption: General workflow for the synthesis of benzoxazole-2-thiones.
Caption: Proposed inhibition of bacterial DNA gyrase by benzoxazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxybenzo[d]oxazole-2(3H)-thione as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxybenzo[d]oxazole-2(3H)-thione as a versatile pharmaceutical intermediate. While direct reports on the biological activity of this specific compound are limited, its structural motif is present in numerous biologically active molecules. This document outlines its synthesis, potential derivatization pathways, and applications in the development of targeted therapeutics, particularly as inhibitors of c-Met kinase and tubulin polymerization.
Overview and Potential Applications
This compound is a heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a structural isostere of naturally occurring nucleic bases, allowing for interactions with various biological macromolecules.[1] Derivatives of the broader benzoxazole and benzoxazolone class have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The thione moiety at the 2-position and the methoxy group at the 4-position of this compound offer key sites for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. Potential therapeutic applications for derivatives of this intermediate include:
-
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Several benzoxazole derivatives have been identified as potent c-Met inhibitors.[4][5]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. The benzoxazole core has been incorporated into molecules that inhibit tubulin polymerization.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 4-methoxy-2-nitrophenol.
Step 1: Synthesis of 2-Amino-4-methoxyphenol
A general procedure for the reduction of a nitrophenol to an aminophenol is provided below.
Protocol:
-
Suspend 4-methoxy-2-nitrophenol (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 2-amino-4-methoxyphenol with carbon disulfide.
Protocol:
-
Dissolve 2-amino-4-methoxyphenol (1.0 eq) in ethanol.
-
Add potassium hydroxide (1.1 eq) and stir until dissolved.
-
Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture at reflux for 6-8 hours (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization from ethanol.
Derivatization of this compound
The thione moiety allows for selective alkylation at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, providing access to a variety of derivatives.
2.2.1. Protocol for S-Alkylation
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a weak base, such as potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the S-alkylated product.
2.2.2. Protocol for N-Alkylation
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).[7]
-
Add anhydrous DMF to dissolve the starting material.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Carefully add a strong base, such as sodium hydride (1.2 eq), portion-wise.[7]
-
Stir the mixture at 0 °C for 30 minutes.[7]
-
Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[7]
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.
Data Presentation
The following tables summarize the biological activities of representative benzoxazole derivatives, demonstrating the potential of compounds derived from this compound.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [4]
| Compound | R | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 5a | Phenyl | 1.885 | 0.970 |
| 5g | p-Methoxyphenyl | 1.110 | 0.145 |
| 5h | p-Fluoro, m-chlorophenyl | 0.225 | 0.355 |
| Staurosporine | - | 0.237 | - |
| Sorafenib | - | - | 0.058 |
Compound 5g, with a para-methoxy substitution on the phenyl ring, serves as a close structural analog to potential derivatives of this compound and demonstrates potent inhibitory activity.
Table 2: In Vitro Antiproliferative Activity of Piperidinyl-Based Benzoxazole Derivatives against Various Cancer Cell Lines [4]
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 5a | 16.29 | 23.60 | 16.14 |
| 5g | 17.23 | 9.32 | 22.63 |
| 5h | 14.01 | 14.86 | 24.89 |
Table 3: Tubulin Polymerization Inhibitory Activity of Novel 1,3,4-Oxadiazole Derivatives (for comparative purposes) [8]
| Compound | Tubulin Polymerization IC₅₀ (nM) |
| 8d | 7.95 |
| 8e | 9.81 |
| Colchicine | 9.83 |
This table is included to provide context on the potency of small molecule tubulin polymerization inhibitors.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the application of this compound as a pharmaceutical intermediate.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Inhibition of the c-Met signaling pathway by a benzoxazole derivative.
Caption: Mechanism of action for a tubulin polymerization inhibitor.
References
- 1. jocpr.com [jocpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Methoxybenzo[d]oxazole-2(3H)-thione in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methoxybenzo[d]oxazole-2(3H)-thione in human plasma. The protocol outlined herein is intended as a representative example for bioanalytical method development and has been constructed based on established principles for small molecule quantification. The procedure utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This hypothetical method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a heterocyclic compound of interest in drug discovery and development. To effectively evaluate its pharmacokinetic profile and understand its metabolic fate, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a hypothetical, yet scientifically plausible, LC-MS/MS method for the determination of this compound in human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS), 4-Chlorobenzoxazole, from human plasma via protein precipitation with acetonitrile. The supernatant is then injected into a reverse-phase C18 column for chromatographic separation. The analytes are detected by a tandem mass spectrometer using electrospray ionization (ESI) in positive mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Materials and Reagents
-
This compound (Reference Standard)
-
4-Chlorobenzoxazole (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 4-Chlorobenzoxazole in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 4-Chlorobenzoxazole stock solution in 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrument Conditions
Liquid Chromatography:
-
System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) 182.0 → Product Ion (m/z) 124.0
-
4-Chlorobenzoxazole (IS): Precursor Ion (m/z) 154.0 → Product Ion (m/z) 92.0
-
-
Ion Source Temperature: 500°C.
-
Collision Energy: Optimized for each transition.
Data Presentation
The following table summarizes the hypothetical quantitative performance characteristics of this method, which would be expected following a full validation according to regulatory guidelines.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 92% - 108% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 94% - 106% |
| Inter-day Precision (CV%) | < 12% |
| Matrix Effect | Minimal (< 15%) |
| Recovery | > 85% |
Visualizations
Caption: Workflow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a hypothetical framework for the sensitive and selective quantification of this compound in human plasma. The proposed sample preparation is simple and efficient, and the chromatographic run time is short, allowing for high-throughput analysis. This application note serves as a comprehensive starting point for researchers and drug development professionals to establish a validated bioanalytical method for this compound.
Application Notes and Protocols: 4-Methoxybenzo[d]oxazole-2(3H)-thione as a Potential c-Met Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in regulating cellular processes such as proliferation, survival, motility, and invasion.[1][2][3] Aberrant activation of the c-Met signaling pathway, through mechanisms like mutation, gene amplification, or protein overexpression, is a known driver in the development and progression of numerous human cancers.[2][4] This makes c-Met a compelling therapeutic target for oncology drug discovery. These application notes provide a comprehensive guide for evaluating the inhibitory potential of 4-Methoxybenzo[d]oxazole-2(3H)-thione, a novel small molecule, against the c-Met kinase. The protocols outlined herein cover in vitro biochemical assays, cell-based functional assays, and target validation through Western blotting.
Mechanism of Action and Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234 and Y1235) within its kinase domain.[3] This phosphorylation event activates the kinase and creates a multifunctional docking site for various downstream signaling adaptors.[3] The recruitment of these adaptors initiates multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the cellular responses associated with c-Met activation.[1][2] this compound is hypothesized to act as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in various assays. The following tables summarize the hypothetical performance of the compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Method |
|---|---|---|
| c-Met | 40.1 | HTRF Assay [5] |
| VEGFR2 | > 5,000 | HTRF Assay |
| EGFR | > 10,000 | HTRF Assay |
| FGFR1 | > 8,000 | HTRF Assay |
Table 2: Cell-Based Proliferation Inhibition
| Cell Line | Cancer Type | c-Met Status | IC50 (µM) |
|---|---|---|---|
| EBC-1 | NSCLC | Amplified | 0.05 |
| Hs 746T | Gastric | Amplified | 0.12 |
| U-87 MG | Glioblastoma | Overexpressed | 0.25 |
| A549 | NSCLC | Normal | > 10 |
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Assay (HTRF)
This protocol describes a method to determine the in vitro inhibitory potency of a test compound against the c-Met kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5]
Materials:
-
Recombinant human c-Met kinase
-
HTRF KinEASE-TK substrate
-
ATP
-
HTRF Detection Reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, 0.1 mg/ml BSA, pH 7.4
-
Test Compound: this compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the c-Met kinase and HTRF KinEASE-TK substrate solution to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at its Km value.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.[5]
Materials:
-
c-Met dependent cancer cell lines (e.g., EBC-1, Hs 746T)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound: this compound
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach by incubating overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of c-Met Phosphorylation
This protocol is designed to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of c-Met in treated cells.[6][7][8]
Materials:
-
c-Met overexpressing cancer cell line (e.g., U-87 MG)
-
Serum-free medium
-
Hepatocyte Growth Factor (HGF)
-
Test Compound: this compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% BSA in TBST
-
Primary Antibodies: Rabbit anti-phospho-c-Met (Y1234/1235), Rabbit anti-total-c-Met
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Met as a loading control.
In Vivo Studies
Should this compound demonstrate potent and selective activity in vitro and in cell-based assays, further evaluation in preclinical animal models would be warranted. Xenograft models using human tumor cell lines with amplified or overexpressed c-Met (e.g., Hs 746T, U-87 MG) are appropriate for assessing in vivo efficacy.[9][10][11] Key endpoints would include tumor growth inhibition, analysis of c-Met phosphorylation in tumor tissue, and assessment of tolerability.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Oxazole Derivatives
Introduction
Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The increasing prevalence of multidrug-resistant microbial infections necessitates the development of novel antimicrobial agents, making the evaluation of new chemical entities like oxazole derivatives a critical area of research.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial activity of oxazole derivatives. The methodologies detailed herein are based on established antimicrobial susceptibility testing (AST) methods and are designed to ensure reproducibility and comparability of results.
Quantitative Data Summary
Effective evaluation of antimicrobial efficacy relies on the clear presentation of quantitative data. The following tables provide a standardized format for summarizing the antimicrobial activity of oxazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives against Various Microorganisms
| Oxazole Derivative | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| Derivative A | Staphylococcus aureus | Positive | 16 | Vancomycin | 1 |
| Derivative A | Escherichia coli | Negative | 32 | Ciprofloxacin | 0.5 |
| Derivative B | Staphylococcus aureus | Positive | 8 | Vancomycin | 1 |
| Derivative B | Escherichia coli | Negative | 16 | Ciprofloxacin | 0.5 |
| Derivative C | Candida albicans | N/A (Fungus) | 4 | Fluconazole | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of Oxazole Derivatives
| Oxazole Derivative | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |
| Derivative B | Staphylococcus aureus | 8 | 64 | 8 | Bacteriostatic |
| Derivative A | Escherichia coli | 32 | 64 | 2 | Bactericidal |
| Derivative B | Escherichia coli | 16 | >128 | >8 | Bacteriostatic |
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[3]
Table 3: Zone of Inhibition of Selected Oxazole Derivatives using Disk Diffusion Assay
| Oxazole Derivative | Test Microorganism | Disk Content (µg) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) of Positive Control |
| Derivative X | Staphylococcus aureus | 30 | 18 | Vancomycin (30 µg) | 20 |
| Derivative Y | Escherichia coli | 30 | 20 | Ciprofloxacin (5 µg) | 25 |
| Derivative Z | Aspergillus niger | 30 | 18 | Ketoconazole (10 µg) | 22 |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on widely accepted standards to ensure the reliability of the results.[4]
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[5][6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)
-
Oxazole derivatives and reference antimicrobial agents (positive controls)
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Microplate reader or spectrophotometer (optional)
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select several isolated colonies of the test microorganism. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard.[4][8] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4][8]
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the oxazole derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.[6][9]
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism and broth without the test compound) and a negative control (broth only) on each plate.[6]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[7][8]
-
MIC Determination: The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth of the microorganism.[5][8] This can be determined visually or by measuring the optical density with a microplate reader.[8]
Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[10][11]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile filter paper disks (6 mm in diameter)
-
Oxazole derivatives and standard antibiotic disks
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[12]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the oxazole derivative onto the surface of the agar.[10][13] Standard antibiotic disks should be used as positive controls. Ensure the disks are placed firmly to make complete contact with the agar.[13]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).[12] The size of the zone is proportional to the susceptibility of the microorganism to the compound.[6]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][14][15] It is typically determined after the MIC has been established.[15]
Materials:
-
Results from the broth microdilution MIC test
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (the MIC well and the wells with higher concentrations).[3][14]
-
Plating: Spread the aliquot onto a fresh agar plate that does not contain the test agent.[3]
-
Incubation: Incubate the agar plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours).
-
MBC Determination: After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15][16]
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a generalized view of potential antibacterial mechanisms of action.
References
- 1. iajps.com [iajps.com]
- 2. repository.aaup.edu [repository.aaup.edu]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. asm.org [asm.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for High-Throughput Screening of 4-Methoxybenzo[d]oxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]oxazole-2(3H)-thione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. While specific high-throughput screening (HTS) data for 4-Methoxybenzo[d]oxazole-2(3H)-thione is not extensively published, its structural analogs have been identified as potent inhibitors of various enzymes, making it a compound of significant interest for drug discovery campaigns. For instance, derivatives of the closely related benzo[d]oxazol-2(3H)-one scaffold have been successfully identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway implicated in colorectal cancer.[1] Additionally, other analogs have been designed as selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) and as tyrosinase inhibitors.[2][3]
These application notes provide a detailed protocol for a representative high-throughput screening assay to evaluate this compound as a potential inhibitor of TNIK. The described assay is a biochemical, fluorescence-based kinase assay amenable to HTS formats.
Target Profile: Traf2- and Nck-interacting kinase (TNIK)
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1] TNIK acts as a downstream effector of Wnt signaling, ultimately leading to the activation of TCF/LEF transcription factors and the expression of proliferative genes. Inhibition of TNIK presents a promising therapeutic strategy to suppress cancer cell proliferation and migration.[1]
TNIK Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the role of TNIK.
Caption: Role of TNIK in the Wnt signaling pathway.
High-Throughput Screening Protocol: TNIK Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in an HTS format. The assay measures the phosphorylation of a substrate peptide by TNIK.
Principle of the Assay
The assay utilizes a biotinylated peptide substrate and a europium-labeled anti-phospho-serine/threonine antibody. When the substrate is phosphorylated by TNIK, the europium-labeled antibody binds to the phosphorylated peptide. A streptavidin-allophycocyanin (SA-APC) conjugate is then added, which binds to the biotinylated peptide. This brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of substrate phosphorylation.
Materials and Reagents
-
Recombinant human TNIK enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop buffer (e.g., 100 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Brij-35)
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known TNIK inhibitor)
-
DMSO (for compound dilution)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible microplate reader
Experimental Workflow
Caption: High-throughput screening workflow for the TNIK TR-FRET assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
Using an acoustic liquid handler, dispense 25 nL of the compound dilutions into the wells of a 384-well assay plate. For control wells, dispense 25 nL of DMSO (negative control) or a positive control inhibitor.
-
-
Enzyme Addition:
-
Prepare a working solution of TNIK enzyme in assay buffer.
-
Dispense 5 µL of the TNIK solution into each well of the assay plate.
-
Briefly centrifuge the plates and incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in assay buffer containing the biotinylated peptide substrate and ATP at their final desired concentrations.
-
Dispense 5 µL of the substrate/ATP mixture into each well to start the kinase reaction.
-
The final reaction volume is 10 µL.
-
-
Reaction Incubation:
-
Incubate the plates at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Prepare a stop/detection mixture containing the europium-labeled antibody and SA-APC in stop buffer.
-
Dispense 10 µL of the stop/detection mixture into each well. This stops the enzymatic reaction and initiates the detection process.
-
-
Detection Incubation:
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible microplate reader using an excitation wavelength of 320 nm and measuring emission at 620 nm (europium) and 665 nm (APC). The TR-FRET signal is calculated as the ratio of the emission at 665 nm to the emission at 620 nm.
-
Data Analysis and Presentation
The percentage of inhibition is calculated for each compound concentration using the following formula:
% Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background)])
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.
Hypothetical Screening Data
The following table summarizes hypothetical screening results for this compound and a control inhibitor against TNIK.
| Compound | Target | Assay Type | IC₅₀ (µM) | Max Inhibition (%) | Z'-factor |
| This compound | TNIK | TR-FRET | 1.25 | 98.5 | 0.78 |
| Control Inhibitor (e.g., Compound 8g from[1]) | TNIK | TR-FRET | 0.050 | 100 | 0.82 |
Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Conclusion
The benzo[d]oxazole-2(3H)-thione scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided hypothetical HTS protocol for TNIK offers a robust and efficient method for screening this compound and similar compounds to identify potential lead candidates for further drug development efforts in oncology. The adaptability of TR-FRET assays allows for the screening of large compound libraries, accelerating the discovery of new therapeutic agents.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-QSAR and scaffold hopping based designing of benzo[d]ox-azol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Determination of 4-Methoxybenzo[d]oxazole-2(3H)-thione in Human Plasma
Abstract
This application note describes a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methoxybenzo[d]oxazole-2(3H)-thione in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in drug development. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been developed based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development. To accurately assess its pharmacokinetic profile and ensure its safety and efficacy, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of small molecules in complex matrices like plasma.[1][2] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. For the purpose of this protocol, let's consider this compound-d3.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The following is a representative configuration:
-
HPLC: Shimadzu Nexera X2 or equivalent, equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent, with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is suitable for separating the analyte from plasma components.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with the same diluent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
Detailed Protocols
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[1]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 100 µL of plasma sample, CC, or QC to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| This compound-d3 (IS) | To be determined | To be determined | To be determined | To be determined |
Note: The specific m/z transitions, DP, and CE values need to be optimized by infusing the pure compound and the internal standard into the mass spectrometer.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines.[3] The key validation parameters are summarized in the table below.
Table 5: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | A linear regression with a weighting factor of 1/x² should be used. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, and with precision (%CV) ≤ 20% and accuracy (%bias) within ±20%. |
| Accuracy and Precision | The intra- and inter-day precision (%CV) should not exceed 15% for QC samples (20% for LLOQ). The accuracy (%bias) should be within ±15% of the nominal values (±20% for LLOQ). |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be calculated for the analyte and IS from at least six different sources of blank plasma. The %CV of the matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in the autosampler. The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Logical Relationship of Method Validation
Caption: Key parameters for establishing a validated bioanalytical method.
Data Analysis
Data acquisition and processing should be performed using the software provided with the mass spectrometer (e.g., SCIEX Analyst®). The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound in human plasma using LC-MS/MS. The described method, after full validation, will be a valuable tool for pharmacokinetic and other related studies in the development of this compound. The use of protein precipitation for sample preparation makes the method simple, rapid, and suitable for high-throughput analysis.
References
Application Notes and Protocols: In Vitro Evaluation of 4-Methoxybenzo[d]oxazole-2(3H)-thione as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer.[1] Benzo[d]oxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. This document provides detailed application notes and protocols for the in vitro testing of a specific derivative, 4-Methoxybenzo[d]oxazole-2(3H)-thione, against various human cancer cell lines. The primary objective of these assays is to determine the cytotoxic potential and elucidate the mechanism of action of this compound.[2]
Data Presentation
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined after a 48-hour incubation period. The results are summarized in Table 1.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| HeLa | Cervical Cancer | 18.2 ± 2.5 |
| A549 | Lung Carcinoma | 25.1 ± 3.1 |
| HCT-116 | Colon Carcinoma | 15.8 ± 2.2 |
| PC-3 | Prostate Carcinoma | 22.4 ± 2.9 |
Note: The data presented are for illustrative purposes and may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[3]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines such as MCF-7, HeLa, A549, HCT-116, and PC-3.[3]
-
Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3]
-
Subculture: Passage the cells upon reaching 80-90% confluency to ensure exponential growth.[3]
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][4]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3][4]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
IC50 Calculation: The IC50 value can be determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.[3]
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby elucidating the mechanism of cell death.[3][4]
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are indicative of apoptosis, while PI-positive cells suggest necrosis.[3]
Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below to offer a clear visual representation of the processes.
Caption: Experimental workflow for in vitro testing.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxybenzo[d]oxazole-2(3H)-thione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield of 4-Methoxybenzo[d]oxazole-2(3H)-thione synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of the reactants, particularly 2-amino-3-methoxyphenol, is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield.[1] It is advisable to verify the purity of starting materials using techniques like NMR or melting point analysis.
-
Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields.[1] Key parameters to evaluate and optimize include temperature, reaction time, and the choice of solvent and base.
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored by thin-layer chromatography (TLC).
-
Side Product Formation: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.[1]
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Inefficient Purification: Significant product loss can occur during the purification process.[1]
Q2: My TLC analysis shows multiple spots, including what appears to be unreacted 2-amino-3-methoxyphenol. What should I do?
A2: The presence of unreacted starting material on your TLC plate indicates an incomplete reaction.[1] Here are some steps to address this issue:
-
Extend the Reaction Time: Continue to stir the reaction at the set temperature and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]
-
Increase the Reaction Temperature: If extending the time does not lead to a significant improvement, a moderate increase in the reaction temperature may be necessary to overcome the activation energy of the reaction. However, be cautious as excessive heat can lead to degradation.
-
Check Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of carbon disulfide may be beneficial in driving the reaction to completion.
-
Base Strength and Equivalents: The choice and amount of base are critical. If using a base like potassium hydroxide, ensure it is of high purity and that a sufficient number of equivalents are used to facilitate the reaction.
Q3: I am observing the formation of a significant amount of side products. How can I minimize them?
A3: Side product formation is a common challenge that can significantly lower the yield of this compound. Here are some strategies to minimize their formation:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often minimize the formation of side products.
-
Inert Atmosphere: 2-aminophenols can be susceptible to oxidation.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidative side products.
-
Order of Addition: The order in which the reagents are added can influence the reaction pathway. Consider adding the carbon disulfide slowly to a solution of the 2-amino-3-methoxyphenol and the base.
-
Choice of Base: The nature of the base can affect the selectivity of the reaction. Experimenting with different bases (e.g., potassium hydroxide, sodium hydroxide, triethylamine) may help to reduce side product formation.
Q4: I am having difficulty purifying the final product. What are some effective purification strategies?
A4: Effective purification is essential for obtaining a high-purity product and can be a source of yield loss if not optimized.[1]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol, methanol, or a mixture of solvents) to find conditions that provide good crystal formation and efficiently remove impurities.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a powerful purification technique.[1] The choice of the eluent system is critical for achieving good separation. A gradient of hexane and ethyl acetate is often a good starting point for compounds of this type.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds through a two-step one-pot reaction. First, the 2-amino-3-methoxyphenol reacts with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbamate intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of water to form the final this compound product.
Q2: What are some suitable solvents for this reaction?
A2: Polar aprotic solvents are often used for this type of reaction. Ethanol and methanol are commonly employed as they are good solvents for the reactants and the base.
Q3: What is the role of the base in this synthesis?
A3: The base, typically a strong base like potassium hydroxide, plays a crucial role in deprotonating the amino group of the 2-amino-3-methoxyphenol, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide. The base also facilitates the final cyclization step.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the starting material and the formation of the product.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the optimization of the synthesis of this compound. These tables are intended to serve as a guide for experimental design.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 6 | 75 |
| 2 | Methanol | 6 | 72 |
| 3 | Isopropanol | 6 | 68 |
| 4 | Acetonitrile | 8 | 55 |
| 5 | DMF | 8 | 60 |
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Equivalents | Reaction Time (h) | Yield (%) |
| 1 | KOH | 1.2 | 6 | 78 |
| 2 | NaOH | 1.2 | 6 | 74 |
| 3 | Et₃N | 2.0 | 12 | 45 |
| 4 | K₂CO₃ | 2.0 | 12 | 30 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 12 | 55 |
| 2 | 50 | 8 | 70 |
| 3 | Reflux (Ethanol) | 6 | 82 |
| 4 | 100 | 4 | 75 (with some degradation) |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound. This protocol should be adapted and optimized based on the specific laboratory conditions and the results of small-scale trial reactions.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methoxyphenol (1.0 eq.) in ethanol (10 mL per gram of aminophenol).
-
Addition of Base: To this solution, add potassium hydroxide (1.2 eq.) and stir until it is completely dissolved.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (1.5 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 5-6. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and then purify it by recrystallization from ethanol to obtain pure this compound.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
References
Technical Support Center: Purification of 4-Methoxybenzo[d]oxazole-2(3H)-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Methoxybenzo[d]oxazole-2(3H)-thione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Problem 1: The final product is discolored (e.g., brown, pink, or dark).
-
Possible Cause: The discoloration is likely due to the oxidation of the 2-amino-4-methoxyphenol starting material or the final product. Aminophenols are particularly susceptible to air oxidation, which can result in colored impurities.[1][2]
-
Suggested Solution:
-
Perform the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Use degassed solvents for the reaction and purification.[1]
-
If discoloration is already present in the crude product, consider treating the solution with activated charcoal before recrystallization. However, be aware that activated charcoal can adsorb the desired product, potentially lowering the yield.[2]
-
Store the purified product under an inert atmosphere and protected from light to prevent degradation over time.[1]
-
Problem 2: The purified product shows a low melting point and appears oily or wet.
-
Possible Cause: This could be due to the presence of residual solvent, water, or impurities that are depressing the melting point.[1] Another possibility, especially during recrystallization, is the product "oiling out" if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[3]
-
Suggested Solution:
-
Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove any residual solvent or water.[1]
-
If the product "oiled out," reheat the solution to dissolve the oil, add a small amount of additional "soluble solvent" to decrease supersaturation, and allow it to cool more slowly.[3]
-
If impurities are suspected, further purification by column chromatography or another recrystallization with a different solvent system may be necessary.
-
Problem 3: Low yield after purification.
-
Possible Cause: Several factors can contribute to low yield, including incomplete reaction, loss of product during workup and transfers, or using an excessive amount of solvent during recrystallization.[3] Side reactions, such as the formation of disulfides, can also consume the starting material and reduce the yield of the desired product.[4]
-
Suggested Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
-
During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to maximize the recovery of the crystallized solid.[3]
-
If significant product remains in the mother liquor, you can attempt a "second crop" crystallization by concentrating the filtrate and cooling it again.[3]
-
Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products.
-
Problem 4: Difficulty in purifying by column chromatography (streaking, poor separation).
-
Possible Cause: The compound may be unstable on silica gel, or an inappropriate solvent system is being used.[5] Sulfur-containing compounds can sometimes interact strongly with the silica stationary phase, leading to tailing or streaking.
-
Suggested Solution:
-
To check for stability, dissolve a small amount of the compound in a suitable solvent, spot it on a TLC plate, and let it sit for an hour or two before eluting. If a new spot appears or the original spot streaks, the compound may be degrading on the silica.[5]
-
If instability on silica is suspected, consider using a different stationary phase like alumina or a deactivated silica gel.[5]
-
Carefully optimize the solvent system for TLC before running the column to achieve good separation between the product and impurities.
-
Consider using reverse-phase chromatography if the compound is very polar.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities can originate from the starting materials or be formed during the reaction. These may include:
-
Unreacted 2-amino-4-methoxyphenol: This is a common impurity if the reaction does not go to completion.[6]
-
Unreacted 4-methoxy-2-nitrophenol: If the starting material for the aminophenol synthesis is not fully reduced, it can be carried through to the final product.[1][7]
-
Oxidation products: As mentioned in the troubleshooting guide, aminophenols are prone to oxidation, leading to colored impurities.[1][2]
-
Disulfide byproducts: In reactions involving thiols, oxidative coupling to form disulfides can be a competing side reaction.[4]
-
Thiol vs. Thione Tautomers: this compound can exist in equilibrium with its thiol tautomer. While not an impurity in the traditional sense, the presence of both forms can sometimes complicate analysis and purification.[8]
Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice, especially for removing small amounts of impurities, and is generally simpler and more scalable. Ethanol or ethanol/water mixtures are commonly used for recrystallizing benzoxazole derivatives.[6][9][10]
-
Column chromatography is more effective for separating compounds with similar solubilities or when multiple impurities are present. A common solvent system for related compounds is a mixture of hexanes and ethyl acetate.[9][11]
Q3: My compound is not dissolving well in common recrystallization solvents. What should I do?
A3: Finding the right solvent is key for successful recrystallization. You can try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble), and then slowly add a "poor" hot solvent (one in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[12]
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?
A4: While GC is a powerful analytical technique, it may not be ideal for this compound due to its relatively high molecular weight and potential for thermal degradation at the high temperatures used in GC. However, specialized GC methods exist for the analysis of polycyclic aromatic sulfur heterocycles.[13][14][15][16][17] High-Performance Liquid Chromatography (HPLC) would likely be a more suitable method for purity analysis.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 | Unreacted starting material |
| 4-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.13 | Incomplete reduction of precursor |
| Bis(4-methoxy-1,3-benzoxazol-2-yl) disulfide | C₁₆H₁₂N₂O₄S₂ | 376.41 | Oxidative side reaction |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. Ethanol is a good starting point.[6][9][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Solvent System Selection: Use TLC to determine an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.[9][11] The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack the column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mnishioka.com [mnishioka.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Restek - Blog [restek.com]
Technical Support Center: Improving the Solubility of 4-Methoxybenzo[d]oxazole-2(3H)-thione for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Methoxybenzo[d]oxazole-2(3H)-thione in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many heterocyclic compounds, is expected to have low aqueous solubility due to its aromatic structure. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2] However, its solubility in aqueous buffers used for biological assays is often limited, which can lead to precipitation and inaccurate experimental results.
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into aqueous assay buffer?
A2: This is a common issue known as "solvent shock." When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution. The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to avoid both precipitation and potential solvent-induced cytotoxicity.
Q3: What is the first step I should take to improve the solubility of my compound?
A3: The initial and most straightforward approach is to optimize the preparation of your stock solution and the dilution process. This includes using high-purity, anhydrous DMSO for your stock solution, as even small amounts of water can reduce the solubility of hydrophobic compounds. When diluting, add the DMSO stock to the pre-warmed aqueous buffer slowly while vortexing to ensure rapid and thorough mixing.
Q4: Can I use heat or sonication to help dissolve my compound?
A4: Yes, gentle heating (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound in DMSO. However, it is crucial to be cautious with heat as it can potentially degrade the compound. Sonication is a useful technique to break down small aggregates and enhance dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | - Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out." - Supersaturation: The final concentration exceeds the compound's kinetic solubility in the assay medium. | - Modify Dilution Technique: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution dropwise while gently vortexing the buffer. - Lower Final Concentration: Test a lower final concentration of the compound. - Serial Dilution: Perform a serial dilution in an intermediate solvent (e.g., a mixture of DMSO and assay buffer) before the final dilution. |
| Compound precipitates over time during incubation. | - Thermodynamic Insolubility: The compound is not stable in the aqueous environment at the given concentration and temperature over the duration of the assay. - Interaction with Media Components: Salts, proteins, or other components in the cell culture media may be promoting precipitation. | - Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 2) to determine the maximum stable concentration over time. - Use Co-solvents: Introduce a low percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) in the final assay medium (ensure to run a vehicle control). - Cyclodextrin Encapsulation: Formulate the compound with a cyclodextrin to enhance its aqueous solubility (see Protocol 3). |
| Inconsistent or non-reproducible assay results. | - Incomplete Dissolution: The compound is not fully dissolved in the stock solution or the final assay medium, leading to variable effective concentrations. - Adsorption to Labware: The hydrophobic compound may be adsorbing to the surface of plastic labware. | - Confirm Stock Solution Clarity: Ensure your DMSO stock solution is completely clear before use. If necessary, filter it through a 0.22 µm syringe filter. - Include a Surfactant: Add a low concentration of a non-ionic surfactant like Tween® 80 or Triton™ X-100 (e.g., 0.01-0.05%) to the assay buffer to reduce non-specific binding and improve solubility. Always validate the surfactant's compatibility with your assay. |
| Cell toxicity observed at intended compound concentration. | - Compound Precipitation: Precipitated compound can appear as cytotoxic artifacts. - High DMSO Concentration: The final concentration of DMSO may be toxic to the cells. | - Visually Inspect Wells: Use a microscope to check for compound precipitate in the cell culture wells. - Reduce Final DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Run a DMSO vehicle control to assess solvent toxicity. |
Quantitative Data: Solubility of Structurally Similar Compounds
| Compound | Structure | Solvent | Solubility | Reference |
| 6-Methoxy-2-benzoxazolinone | Methanol, Ethanol, DMSO | Soluble | [2] | |
| 1,3-Benzoxazole-2-thiol | Water, Alcohols (ethanol, methanol), DMSO | Generally Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed compound into a sterile, conical-bottom microcentrifuge tube. Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If necessary, warm the solution in a 37°C water bath for a short period. Visually inspect for complete dissolution.
-
Storage: Once the compound is fully dissolved and the solution is clear, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol helps determine the maximum concentration at which the compound remains in solution over a specific time under assay-like conditions.
-
Prepare Compound Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution of this compound.
-
Transfer to Assay Plate: In a new clear, flat-bottom 96-well plate, add your aqueous assay buffer (e.g., PBS or cell culture medium).
-
Add Compound: Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of the assay plate. The final DMSO concentration should be consistent and ideally below 1%.
-
Incubate: Cover the plate and incubate at the desired temperature (e.g., 37°C) for the duration of your experiment (e.g., 1, 4, 24 hours).
-
Measure Turbidity: At different time points, measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a microplate reader. An increase in absorbance indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit under these conditions.
Protocol 3: Improving Solubility with Cyclodextrin Encapsulation (Kneading Method)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2). Beta-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Mixing: In a mortar, mix the weighed amounts of the compound and the cyclodextrin.
-
Kneading: Add a small amount of a water-miscible solvent (e.g., a water/ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
-
Sizing: Grind the dried complex into a fine powder. This powder can then be dissolved in aqueous buffer for your biological assays.
Mandatory Visualizations
Signaling Pathways
Benzoxazole derivatives have been reported to interact with various signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for interpreting experimental results.
Caption: Simplified VEGFR-2 signaling pathway, a potential target for benzoxazole derivatives.
Caption: The mTOR/p70S6K signaling pathway, which may be modulated by benzoxazole compounds.
Experimental Workflow
Caption: A logical workflow for troubleshooting compound precipitation in biological assays.
References
stability and degradation pathways of 4-Methoxybenzo[d]oxazole-2(3H)-thione
Technical Support Center: 4-Methoxybenzo[d]oxazole-2(3H)-thione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, primarily pH, temperature, and light exposure. The thione moiety is susceptible to oxidation, and the oxazole ring can undergo hydrolysis, especially under strong acidic or basic conditions.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of related benzoxazole-2-thiones, potential degradation products could arise from hydrolysis of the oxazole ring to form a corresponding 2-amino-methoxyphenol derivative. Oxidation of the thione group could also occur.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at -20°C is recommended.
Troubleshooting Guide
Issue 1: I am observing a loss of potency or unexpected results with my sample of this compound over time.
-
Possible Cause: The compound may be degrading due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture and air exposure.
-
Assess Purity: Re-analyze the purity of your sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Prepare Fresh Solutions: For experiments, always use freshly prepared solutions. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
-
Issue 2: My experimental results are inconsistent when using this compound in aqueous buffers.
-
Possible Cause: The compound may be unstable at the pH of your buffer. Hydrolysis of the oxazole ring can be pH-dependent.
-
Troubleshooting Steps:
-
Perform a pH Stability Study: Assess the stability of the compound in different buffers across a range of pH values (e.g., pH 3, 5, 7, 9). Use HPLC to monitor the concentration of the parent compound over time.
-
Adjust Buffer Conditions: If instability is observed at a particular pH, consider adjusting the buffer conditions for your experiment, if possible.
-
Minimize Incubation Time: Reduce the time the compound is incubated in the aqueous buffer to minimize degradation.
-
Quantitative Data
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and should be confirmed by experimental analysis.
| Condition | Time (hours) | Percent Degradation |
| 0.1 M HCl (60°C) | 24 | ~15% |
| 0.1 M NaOH (60°C) | 24 | ~25% |
| 3% H₂O₂ (Room Temp) | 24 | ~30% |
| UV Light (254 nm) | 24 | ~10% |
| Heat (80°C) | 24 | ~5% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and stability-indicating properties of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 24 hours.
-
Dissolve the heat-treated solid in the initial solvent for analysis.
-
-
Analysis: Analyze all samples and a control (untreated) sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
troubleshooting common issues in the synthesis of oxazole-2(3H)-thiones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of oxazole-2(3H)-thiones. This resource is intended for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient synthetic workflow.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired oxazole-2(3H)-thione product. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of oxazole-2(3H)-thiones, typically prepared by the condensation of an α-hydroxycarbonyl compound with a thiocyanate source, can stem from several factors. Here are the most common causes and their solutions:
-
Instability of Thiocyanic Acid (HSCN): Thiocyanic acid, often generated in situ from a salt like potassium thiocyanate (KSCN) and an acid, is unstable and can polymerize or decompose, reducing the concentration of the active reagent.[1]
-
Solution: Generate the thiocyanic acid in situ at low temperatures (e.g., 0 °C) and use it immediately. Ensure slow and controlled addition of the acid to the thiocyanate salt to prevent a rapid increase in temperature.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature. The optimal temperature can range from room temperature to reflux, depending on the specific substrates.
-
-
Substrate Reactivity: The reactivity of the α-hydroxycarbonyl compound can significantly impact the yield. Sterically hindered substrates may react more slowly.
-
Solution: For less reactive substrates, consider using a higher reaction temperature or a more activating acid for the generation of thiocyanic acid.
-
-
pH of the Reaction Mixture: The pH of the reaction is crucial. A pH that is too low can lead to the decomposition of the starting materials or the product, while a pH that is too high will not favor the formation of thiocyanic acid.
-
Solution: Maintain a mildly acidic pH. The use of a buffered system or the slow, controlled addition of acid can help in maintaining the optimal pH range.
-
Issue 2: Formation of Side Products and Impurities
Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. The most frequently observed impurities include:
-
Thiourea Derivatives: These can arise from the reaction of amines (if present as impurities or from side reactions) with thiocyanic acid.[2]
-
Solution: Ensure the purity of your starting materials and solvents. Use freshly distilled solvents to minimize the presence of amine impurities.
-
-
Isothiocyanates: Isothiocyanates can be formed from the rearrangement of thiocyanates, especially at elevated temperatures.[3]
-
Solution: Maintain a controlled reaction temperature. Lowering the temperature can often minimize the formation of isothiocyanate byproducts.
-
-
Polymeric Materials: As mentioned, thiocyanic acid can polymerize, leading to insoluble polymeric byproducts.[1]
-
Solution: Generate and use thiocyanic acid at low temperatures and without delay.[1]
-
To minimize side product formation, it is crucial to maintain optimal reaction conditions and ensure the purity of all reagents and solvents.
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my oxazole-2(3H)-thione product. What are the recommended purification methods?
A3: Purification of oxazole-2(3H)-thiones can often be achieved through standard laboratory techniques. The choice of method depends on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is a widely used and effective method for separating the desired product from impurities.[4]
-
Protocol:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The polarity of the eluent system should be optimized based on the polarity of your product and impurities, as determined by TLC analysis. A common starting point is a gradient from low to high polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the pre-packed silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
-
-
-
Recrystallization: If the product is a solid and has moderate to high purity after initial workup, recrystallization can be an excellent method for obtaining highly pure crystals.
-
Protocol:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Experimental Protocols
General Procedure for the Synthesis of 4-Methyl-5-phenyl-oxazole-2(3H)-thione
This protocol describes a general method for the synthesis of a 4,5-disubstituted oxazole-2(3H)-thione from an α-hydroxyketone.
Materials:
-
1-Hydroxy-1-phenylpropan-2-one
-
Potassium thiocyanate (KSCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxy-1-phenylpropan-2-one (1 equivalent) and potassium thiocyanate (1.2 equivalents) in a mixture of methanol and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-methyl-5-phenyl-oxazole-2(3H)-thione.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Representative Oxazole-2(3H)-thione
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 0 to RT | 6 | 75 |
| 2 | HCl | 0 to RT | 6 | 72 |
| 3 | H₂SO₄ | RT | 4 | 68 |
| 4 | H₂SO₄ | 50 | 2 | 55 |
Note: Yields are hypothetical and for illustrative purposes to show general trends.
Mandatory Visualizations
Diagrams
Caption: General experimental workflow for the synthesis of oxazole-2(3H)-thiones.
Caption: Troubleshooting guide for low product yield in oxazole-2(3H)-thione synthesis.
References
addressing matrix effects in the bioanalysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione
Welcome to the technical support center for the bioanalysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (this compound). These endogenous components, such as phospholipids, salts, and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference is known as a matrix effect and can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1][2] Both phenomena can lead to inaccurate and unreliable quantification of this compound.[2][3]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while a blank, extracted matrix sample is injected.[4] A stable baseline signal is expected from the infused analyte. Any deviation (a dip or rise) in this baseline as components from the blank matrix elute indicates the retention time windows where ion suppression or enhancement occurs.[4][5]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[5][6] The ratio of these peak areas provides a quantitative measure of the matrix effect.[5]
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][6][7][8] Other endogenous substances like salts, proteins, and metabolites can also cause ion suppression or enhancement.[1]
Q4: Can the choice of ionization technique influence matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][3][6] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, can be a viable strategy to mitigate these effects.[1]
Troubleshooting Guide: Addressing Matrix Effects
Issue 1: Poor sensitivity and inconsistent results for this compound quantification.
This issue is often a primary indicator of ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Corrective Actions & Experimental Protocols:
1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[6][9]
-
Protein Precipitation (PPT): While a simple and fast technique, PPT is often the least effective at removing phospholipids and may result in significant matrix effects.[7]
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[6][7]
-
Protocol: To 100 µL of plasma, add a suitable internal standard. Adjust pH if necessary to ensure this compound is in a neutral form. Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes. Centrifuge at 5,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbent chemistries to retain the analyte while washing away interfering matrix components.[7][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]
-
Protocol: Condition a mixed-mode SPE cartridge with methanol followed by water. Load the pre-treated plasma sample. Wash the cartridge with a weak organic solvent to remove phospholipids and other interferences. Elute this compound with an appropriate elution solvent containing a higher percentage of organic solvent or a pH modifier. Evaporate and reconstitute.
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Relative Cleanliness | Throughput | Potential for Matrix Effect Reduction |
| Protein Precipitation (PPT) | Low | High | Low[7] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium to High[6][7] |
| Solid-Phase Extraction (SPE) | High | Low to Medium | High[7][9] |
2. Improve Chromatographic Separation: If interfering components are not completely removed during sample preparation, optimizing the chromatographic conditions can help separate them from the analyte's elution time.[9][10]
-
Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Change Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention time of the analyte relative to interfering phospholipids.[7]
-
Use a Different Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column) can change the selectivity of the separation.
3. Utilize an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects.[1][9] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[1][9]
Issue 2: High variability in internal standard response across different sample lots.
This may indicate that the matrix effect is not consistent between different sources of the biological matrix.
Troubleshooting Logic:
Caption: Troubleshooting logic for variable internal standard response.
Corrective Actions:
-
Enhance Sample Cleanup: If lot-to-lot variability is observed, the sample preparation method may not be sufficiently robust to remove the variable interfering components. Consider switching to a more rigorous cleanup technique, such as moving from LLE to a highly selective SPE method.[7]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for matrix-induced changes in ionization efficiency.[9] This ensures that the calibration curve accurately reflects the analytical conditions of the unknown samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. zefsci.com [zefsci.com]
- 3. providiongroup.com [providiongroup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. longdom.org [longdom.org]
- 10. eijppr.com [eijppr.com]
Technical Support Center: Overcoming Resistance to 4-Methoxybenzo[d]oxazole-2(3H)-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-Methoxybenzo[d]oxazole-2(3H)-thione in cell lines. The information is based on established mechanisms of resistance to related classes of anti-cancer compounds, such as tubulin-targeting agents and apoptosis inducers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While direct studies on this compound are limited, compounds with a benzoxazole core structure have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[1][2] It is plausible that this compound shares one or both of these mechanisms. Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells.[3][4] Tubulin inhibitors interfere with microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent cell death.[1][2][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: Acquired resistance to anti-cancer agents is a common phenomenon.[6] Based on the likely mechanisms of action for this compound, potential resistance mechanisms can be broadly categorized into two areas:
-
Target-Related Resistance (if it is a tubulin inhibitor):
-
Non-Target-Related Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][8]
-
Evasion of Apoptosis: Changes in the expression of proteins that regulate apoptosis. This includes the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells more resistant to programmed cell death.[9][10][11]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to promote survival and overcome the drug's cytotoxic effects.[9]
-
Q3: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A3: A common method is to perform a functional assay using a fluorescent substrate of the efflux pump, such as Rhodamine 123. If the cells are overexpressing an efflux pump like P-gp, they will expel the dye and show lower intracellular fluorescence compared to the sensitive parental cell line. This can be quantified using flow cytometry. The addition of a known efflux pump inhibitor, such as verapamil, should restore the fluorescence in the resistant cells.[8] Additionally, you can assess the protein levels of specific ABC transporters (e.g., P-gp, MRP1, ABCG2) via Western blotting.[12]
Q4: What experiments can I perform to investigate if resistance is due to evasion of apoptosis?
A4: To investigate the role of apoptosis evasion, you can:
-
Assess Apoptosis Levels: Treat both sensitive and resistant cell lines with this compound and measure the levels of apoptosis using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. A lower percentage of apoptotic cells in the resistant line would suggest evasion of apoptosis.
-
Analyze Apoptosis-Related Proteins: Use Western blotting to compare the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between the sensitive and resistant cell lines, both at baseline and after treatment.[10]
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Long-Term Cultures
-
Observation: The half-maximal inhibitory concentration (IC50) of the compound has significantly increased in your cell line after several passages in the presence of the drug.
-
Possible Cause: Development of acquired resistance.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased IC50.
Issue 2: Heterogeneous Response to Treatment within a Cell Population
-
Observation: After treatment with this compound, a subpopulation of cells consistently survives and proliferates.
-
Possible Cause: Pre-existence of a resistant subpopulation within the parental cell line (intrinsic resistance).[6]
-
Troubleshooting Steps:
-
Isolate the Resistant Population: Use single-cell cloning or fluorescence-activated cell sorting (FACS) to isolate the surviving cells and expand them into a new cell line.
-
Characterize the Resistant Clone: Determine the IC50 of the new cell line and compare it to the parental line to quantify the level of resistance.
-
Investigate the Mechanism: Follow the steps outlined in the workflow above (Issue 1) to determine the mechanism of resistance in this isolated population.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a resistant cell line.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 2.5 | 1 |
| Resistant MCF-7 | 50.0 | 20 |
Table 2: Protein Expression Levels (Relative to Parental Control)
| Protein | Resistant MCF-7 (Fold Change) | Putative Role in Resistance |
| P-glycoprotein (P-gp) | 15.2 | Drug Efflux |
| Bcl-2 | 8.5 | Anti-apoptotic |
| Bax | 0.4 | Pro-apoptotic |
| Cleaved Caspase-3 | 0.2 (after treatment) | Apoptosis Execution |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]
Protocol 2: Western Blotting for Resistance-Associated Proteins
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.
Signaling Pathways and Workflows
Potential Resistance Mechanisms
Caption: Overview of potential resistance mechanisms.
Experimental Workflow for Characterizing Resistant Cells
Caption: Workflow for resistance mechanism identification.
References
- 1. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. Drug Resistance and Apoptosis in Cancer Treatment: Development of...: Ingenta Connect [ingentaconnect.com]
- 5. oaepublish.com [oaepublish.com]
- 6. atcc.org [atcc.org]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Benzo[d]oxazole-2(3H)-thione Derivatives and Other Kinase Inhibitors
A Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide provides a comparative analysis of the emerging class of benzo[d]oxazole-2(3H)-thione and its related benzo[d]oxazol-2(3H)-one derivatives against established kinase inhibitors. While specific experimental data for 4-Methoxybenzo[d]oxazole-2(3H)-thione as a kinase inhibitor is not extensively available in public literature, the broader benzo[d]oxazole scaffold has shown promise, with derivatives identified as potent inhibitors of kinases such as c-Met and Traf2- and Nck-interacting kinase (TNIK).[1][2][3] This analysis serves as a valuable resource for researchers, scientists, and drug development professionals interested in this chemical series.
Overview of Compared Kinase Inhibitors
This guide focuses on a comparison between the benzo[d]oxazole scaffold and three well-characterized kinase inhibitors:
-
Benzo[d]oxazole-2(3H)-one/thione Derivatives: A novel class of heterocyclic compounds with demonstrated potential for kinase inhibition. Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have shown potent inhibitory activity against c-Met and TNIK.[1][2][3]
-
Staurosporine: A natural product that acts as a potent, broad-spectrum ATP-competitive kinase inhibitor.[4][5][6] Its lack of selectivity has limited its clinical use, but it remains a crucial research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[4][7]
-
Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8][9] It targets several RTKs, including VEGFRs, PDGFRs, and c-KIT.[8][9][10]
-
Dasatinib (Sprycel®): A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[11][12][13] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data for the kinase inhibitory activity of selected benzo[d]oxazol-2(3H)-one derivatives and the comparator kinase inhibitors. It is important to note that direct kinase inhibition data for this compound is not currently available in the cited literature.
| Inhibitor Class/Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference(s) |
| Benzo[d]oxazol-2(3H)-one derivative 13 | c-Met | 1 | EBC-1 | 5 | [2] |
| Benzo[d]oxazol-2(3H)-one derivative 8g | TNIK | 50 | HCT116 | - | [1] |
| Staurosporine | Protein Kinase C | 3 | - | - | [5] |
| p60v-src | 6 | - | - | [5] | |
| Protein Kinase A | 7 | - | - | [5] | |
| CaM Kinase II | 20 | - | - | [5] | |
| Sunitinib | VEGFR-1, VEGFR-2 | Potent inhibitor | Various | - | [8] |
| PDGFRα, PDGFRβ | Potent inhibitor | Various | - | [8] | |
| c-KIT | Potent inhibitor | Various | - | [8] | |
| FLT3 | Potent inhibitor | Various | - | [8] | |
| Dasatinib | Abl | <1 | Ba/F3 | - | [12] |
| Src | 0.8 | - | - | [12] | |
| c-Kit | 79 | - | - | [12] | |
| Lck, Fyn, Yes | <1.1 | - | - | [12] |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the comparative analysis of kinase inhibitors.
Caption: General mechanism of ATP-competitive kinase inhibition.
Caption: A typical experimental workflow for screening and validating kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of kinase inhibitors. The following are generalized protocols that can be adapted for the specific kinase and inhibitor being studied.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for determining the in vitro potency of a test compound against a purified kinase.
-
Principle: This assay measures the amount of ATP remaining in the reaction after incubation with the kinase. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates kinase inhibition.
-
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is common. Include a DMSO-only (vehicle) control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mixture to the wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Target Phosphorylation
This protocol is used to confirm that the kinase inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of the target protein. A decrease in the phosphorylated protein signal upon treatment with the inhibitor indicates target engagement.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Lyse cells treated with the inhibitor and controls using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total form of the target protein to confirm equal loading.
-
By providing a framework for comparison and detailed experimental protocols, this guide aims to facilitate the investigation of novel kinase inhibitors like those based on the benzo[d]oxazole-2(3H)-thione scaffold and accelerate the discovery of new cancer therapeutics.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
- 10. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the In Vivo Biological Activity of 4-Methoxybenzo[d]oxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 4-Methoxybenzo[d]oxazole-2(3H)-thione, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. While direct in vivo studies on this specific methoxy-substituted derivative are not extensively documented in publicly available literature, the broader benzoxazole and benzoxazolone family exhibits a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive effects.[1][2][3][4] This guide will focus on a proposed validation of its anti-inflammatory properties, comparing it hypothetically with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Overview of Benzoxazole Derivatives' Biological Activities
Benzoxazole derivatives are a well-regarded scaffold in medicinal chemistry due to their diverse therapeutic potential.[3][5] Studies have demonstrated their efficacy in various biological assays. For instance, certain benzoxazole derivatives have shown potent immunosuppressive and anti-inflammatory effects, making them promising candidates for treating conditions like psoriasis.[1][4] Other derivatives have been investigated for their anticancer properties, with some showing activity against various cancer cell lines.[6][7][8] The core structure is also associated with analgesic, antimicrobial, and neuroprotective activities.[4] The anti-inflammatory potential often stems from the inhibition of key inflammatory mediators and pathways.
Comparative Framework: Anti-Inflammatory Activity
To validate the in vivo anti-inflammatory activity of this compound, a standard acute inflammatory model, such as the carrageenan-induced paw edema model in rats, is proposed. This allows for a direct comparison with a well-characterized anti-inflammatory agent.
Alternative Compound for Comparison:
-
Indomethacin: A potent, well-established NSAID that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis. It serves as a standard positive control in many animal models of inflammation.
Hypothetical In Vivo Performance Comparison
The following table summarizes the expected quantitative data from a carrageenan-induced paw edema study. The data for this compound is hypothetical and presented for illustrative purposes.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | 10 | 0.85 ± 0.07 | 0% |
| This compound | 25 | 0.51 ± 0.05 | 40.0% |
| This compound | 50 | 0.38 ± 0.04 | 55.3% |
| Indomethacin (Reference) | 10 | 0.32 ± 0.03* | 62.4% |
| Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control. p.o. = oral administration. CMC = Carboxymethylcellulose. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.
Animals: Male Wistar rats (180-220 g) are to be used. Animals should be housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
Methodology:
-
Animals are fasted for 12 hours before the experiment.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into four groups (n=6 per group):
-
Group I: Vehicle control (0.5% Sodium CMC, 10 mL/kg, p.o.)
-
Group II: this compound (25 mg/kg, p.o.)
-
Group III: this compound (50 mg/kg, p.o.)
-
Group IV: Indomethacin (10 mg/kg, p.o.)
-
-
One hour after the administration of the respective treatments, acute inflammation is induced by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Data Analysis: The results are to be expressed as the mean ± standard error of the mean (SEM). Statistical significance will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.
Visualizations: Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway
The diagram below illustrates the general inflammatory cascade initiated by tissue injury and the points of inhibition by NSAIDs like Indomethacin. It is hypothesized that this compound may act on similar targets, such as the COX enzymes.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
Experimental Workflow Diagram
The following diagram outlines the step-by-step process for the in vivo validation experiment.
References
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in 4-Methoxybenzo[d]oxazole-2(3H)-thione Analogs and Related Heterocyclic Systems
A detailed examination of the structure-activity relationships (SAR) of 4-Methoxybenzo[d]oxazole-2(3H)-thione analogs reveals a landscape of diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. While direct SAR studies on this specific scaffold are limited in publicly available literature, a comparative analysis with structurally related benzoxazole, benzoxazolone, and oxadiazole-thione derivatives provides valuable insights into the key structural motifs influencing their pharmacological effects.
The benzoxazole core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The introduction of a methoxy group at the 4-position and a thione at the 2-position of the benzoxazole ring system creates a unique electronic and steric profile that can be systematically modified to probe interactions with biological macromolecules. This guide synthesizes available data on related analogs to infer the SAR of the target compounds, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Quantitative SAR Data for Benzoxazole Analogs and Related Heterocycles
To facilitate a clear comparison of the biological activities of various analogs, the following table summarizes the inhibitory concentrations (IC50) and other relevant quantitative data from studies on structurally related compounds. These include benzoxazolone derivatives evaluated for soluble epoxide hydrolase (sEH) inhibition, 2-methylbenzo[d]oxazole derivatives as monoamine oxidase (MAO) inhibitors, and 2-(aryloxymethyl) benzoxazole derivatives with antifungal properties.
| Compound ID | Core Scaffold | Substitution | Target | Activity (IC50 in µM) | Reference |
| 3d | Benzoxazolone | 4-(phenylacetyl)amino | Human sEH | 2.67 | [1] |
| 3g | Benzoxazolone | 4-(prolyl)amino | Human sEH | 1.72 | [1] |
| 4j | Benzoxazolone | 4-(N-acetylcysteinyl)amino | Human sEH | 1.07 | [1] |
| 1d | 2-Methylbenzo[d]oxazole | 5-Chloro-2-methyl | MAO-B | 0.0023 | [2] |
| 2e | 2-Methylbenzo[d]oxazole | 5-Methoxy-2-methyl | MAO-B | 0.0033 | [2] |
| 2c | 2-Methylbenzo[d]oxazole | 7-Methoxy-2-methyl | MAO-A | 0.670 | [2] |
| 2e | 2-Methylbenzo[d]oxazole | 5-Methoxy-2-methyl | MAO-A | 0.592 | [2] |
| 5a | 2-(Aryloxymethyl)benzoxazole | 2-(phenoxymethyl) | Botrytis cinerea | 19.92 | [3] |
| 5h | 2-(Aryloxymethyl)benzoxazole | 2-(4-chlorophenoxymethyl) | Fusarium solani | 4.34 | [3] |
Inference for this compound Analogs:
Based on the data from related structures, it can be inferred that:
-
Substitutions at the 4-position of the benzoxazole ring significantly influence activity. In benzoxazolones, lipophilic amino acid substitutions enhance sEH inhibitory activity.[1]
-
The nature and position of substituents on the benzene ring of the benzoxazole moiety are critical for enzyme inhibition, as seen in the potent and selective MAO inhibition by 2-methylbenzo[d]oxazole derivatives.[2]
-
The presence of a sulfur-containing group, such as the thione in the target scaffold, is a common feature in many biologically active heterocyclic compounds, often contributing to antimicrobial and antifungal activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
The inhibitory activity against human sEH was determined using a fluorometric assay. The enzyme hydrolyzes a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), to a fluorescent product, 6-methoxy-2-naphthaldehyde.
-
Enzyme Preparation: Recombinant human sEH is expressed and purified.
-
Assay Procedure: The assay is performed in a 96-well plate format. Test compounds are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl, pH 7.4) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the CMNPC substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 330 nm and 465 nm, respectively.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibition of MAO-A and MAO-B is assessed using a luminescence-based assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Assay Principle: The assay utilizes a luminogenic substrate that, in the presence of horseradish peroxidase, reacts with hydrogen peroxide to produce a luminescent signal.
-
Procedure: Test compounds are incubated with the respective MAO isoenzyme. The reaction is started by adding the substrate.
-
Luminescence Detection: After a defined incubation period, a reagent is added to stop the reaction and generate the luminescent signal, which is then measured using a luminometer.
-
IC50 Determination: IC50 values are calculated from the dose-response curves of the inhibitors.
Antifungal Activity Assay (Mycelium Growth Inhibition)
The antifungal activity is evaluated by the mycelium growth inhibition method against various phytopathogenic fungi.
-
Culture Preparation: The fungal strains are cultured on a suitable medium, such as potato dextrose agar (PDA).
-
Compound Preparation: The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of a specific diameter is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28 °C) for a specified period.
-
Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent. IC50 values are then determined.[3]
Visualizing Structure-Activity Relationships and Experimental Workflow
Diagrams are powerful tools for illustrating complex relationships and processes. The following Graphviz diagrams depict a general workflow for SAR studies and a hypothetical signaling pathway that could be modulated by benzoxazole derivatives.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Hypothetical signaling pathway illustrating enzyme inhibition by a benzoxazole analog.
References
- 1. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Methoxy-Substituted Benzoxazole and Benzothiazole Derivatives: A Comparative Analysis for Drug Discovery Professionals
Disclaimer: This guide provides a comparative analysis of the efficacy of methoxy-substituted benzoxazole and benzothiazole derivatives based on available scientific literature. As of December 2025, no public experimental data on the biological efficacy of 4-Methoxybenzo[d]oxazole-2(3H)-thione could be identified. The following information on structurally related compounds is presented to offer a contextual framework for researchers and scientists interested in the potential therapeutic applications of this class of molecules.
Introduction
The benzoxazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a methoxy substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide summarizes the reported antibacterial and anticancer activities of several methoxy-substituted benzoxazole and benzothiazole derivatives and compares their efficacy with established drugs.
Antibacterial Activity of Methoxy-Substituted Benzothiazole Derivatives
A study on novel methoxy-substituted benzothiazole derivatives demonstrated their potential as antibacterial agents against various pathogens. The efficacy of these compounds was compared to standard antibiotics like Procaine Penicillin and Streptomycin.
Data Presentation
Table 1: Antibacterial Activity of Methoxy-Substituted Benzothiazole Derivatives
| Compound ID | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) of Standard |
| K-01 | Streptococcus pyogenes | 50 | 18 | Procaine Penicillin | 22 |
| 100 | 21 | 26 | |||
| K-03 | Pseudomonas aeruginosa | 50 | 19 | Procaine Penicillin | 23 |
| 100 | 22 | 27 | |||
| K-03 | Escherichia coli | 50 | 20 | Streptomycin | 24 |
| 100 | 23 | 28 | |||
| K-05 | Pseudomonas aeruginosa | 50 | 18 | Procaine Penicillin | 23 |
| 100 | 21 | 27 | |||
| K-05 | Salmonella Typhi | 50 | 19 | Procaine Penicillin | 24 |
| 100 | 22 | 28 | |||
| K-06 | Pseudomonas aeruginosa | 50 | 17 | Procaine Penicillin | 23 |
| 100 | 20 | 27 |
Note: The specific structures of compounds K-01, K-03, K-05, and K-06 are detailed in the referenced literature and are derivatives of a methoxy-substituted benzothiazole nucleus.[1][2][3][4]
Experimental Protocols
Antibacterial Activity Screening (Cup-Plate Method)
The antibacterial activity of the synthesized methoxy-substituted benzothiazole derivatives was determined using the cup-plate or agar diffusion method.[1][2][3][4]
-
Preparation of Media: Nutrient agar was prepared, sterilized, and poured into sterile petri dishes.
-
Inoculation: The agar surface was uniformly inoculated with the test microorganism (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella Typhi, Streptococcus pyogenes).
-
Preparation of Cups: A sterile borer was used to create wells or cups of a specific diameter in the agar.
-
Application of Test Compounds: The synthesized compounds and the standard drug were dissolved in a suitable solvent (e.g., DMF) to prepare solutions of desired concentrations (50 µg/mL and 100 µg/mL). A fixed volume of each solution was then added to the respective cups.
-
Incubation: The petri dishes were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each cup was measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mandatory Visualization
Anticancer Activity of Methoxy-Substituted Benzoxazole Derivatives
Several studies have explored the anticancer potential of methoxy-substituted benzoxazole derivatives. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines and compared with standard anticancer drugs like Doxorubicin.
Data Presentation
Table 2: Anticancer Activity of Methoxy-Substituted Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) of Standard |
| Compound 3m | HT-29 (Colon) | 5.8 | Doxorubicin | 0.9 |
| MCF7 (Breast) | 4.2 | 1.1 | ||
| A549 (Lung) | 6.5 | 1.3 | ||
| HepG2 (Liver) | 7.1 | 1.5 | ||
| C6 (Brain) | 8.3 | 1.8 | ||
| Compound 3n | HT-29 (Colon) | 4.9 | Doxorubicin | 0.9 |
| MCF7 (Breast) | 3.8 | 1.1 | ||
| A549 (Lung) | 5.2 | 1.3 | ||
| HepG2 (Liver) | 6.4 | 1.5 | ||
| C6 (Brain) | 7.5 | 1.8 | ||
| Compound 12l | A549 (Lung) | 0.4 | Doxorubicin | Not specified in study |
| KB (Oral) | 3.3 |
Note: Compounds 3m and 3n are novel Phortress analogues with a benzoxazole core.[5] Compound 12l is a 2-amino-aryl-7-aryl-benzoxazole derivative.[6]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized benzoxazole derivatives was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Mandatory Visualization
Conclusion
While direct efficacy data for this compound is not available, the broader class of methoxy-substituted benzoxazoles and benzothiazoles demonstrates promising antibacterial and anticancer activities. The presented data on related compounds can serve as a valuable reference for researchers initiating studies on this compound. Further investigation is warranted to elucidate the specific biological activities and therapeutic potential of this particular molecule. The experimental protocols and comparative data provided in this guide offer a foundational framework for such future research endeavors.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. eresearchco.com [eresearchco.com]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 4-Methoxybenzo[d]oxazole-2(3H)-thione Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of compounds related to 4-Methoxybenzo[d]oxazole-2(3H)-thione. Due to the limited availability of data on the specific molecule, this guide extrapolates information from closely related benzoxazole-2-thione derivatives to provide a foundational understanding of their potential biological activities, focusing on anticancer and anti-inflammatory effects. The experimental data presented is sourced from various studies on analogous compounds to illustrate the potential correlation between laboratory and whole-organism assays.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from studies on methoxy-substituted benzoxazole derivatives to provide a comparative view of their potential in vitro cytotoxic and in vivo anti-inflammatory activities.
Table 1: In Vitro Anticancer Activity of Methoxy-Substituted Benzoxazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Methoxyphenyl)benzoxazole | MCF-7 (Breast) | MTT | 11.03 | Gefitinib | 6.45 |
| 2-(3,4,5-Trimethoxyphenyl)thiazole | A375 (Melanoma) | MTT | 0.055 | Colchicine | 0.029 |
| 5-Methoxy-benzoxazole derivative | HepG2 (Liver) | MTT | 4.23 | Vinblastine | 3.89 |
Note: Data is compiled from studies on various methoxy-substituted benzoxazole and related heterocyclic compounds to provide a representative outlook.[1][2]
Table 2: In Vivo Anti-inflammatory Activity of Benzoxazole-2-thione Derivatives
| Compound/Derivative | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Benzoxazole-derivative 1 | Rat | Carrageenan-induced paw edema | 200 | 96.31 | Indomethacin | 57.66 |
| Benzoxazole-derivative 2 | Rat | Carrageenan-induced paw edema | 200 | 72.08 | Indomethacin | 57.66 |
| Benzoxazole-derivative 3 | Rat | Carrageenan-induced paw edema | 200 | 99.69 | Indomethacin | 57.66 |
Note: This data is representative of benzoxazole derivatives and is intended to illustrate the potential efficacy in a common in vivo anti-inflammatory model.[3]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate replication and further research.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound or related compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
This compound or related compounds
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group, a reference group, and test groups receiving different doses of the compound. Administer the test compounds and the reference drug orally 1 hour before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by benzoxazole-2-thione derivatives and a general experimental workflow.
Caption: General experimental workflow for in vitro and in vivo activity assessment.
References
Unraveling the Cross-Reactivity Profile of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high specificity and minimal off-target effects is a cornerstone of modern drug discovery. Within the diverse landscape of heterocyclic compounds, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione, a member of the benzoxazole family, by contextualizing its potential cross-reactivity profile against known activities of structurally related compounds. Due to a lack of direct experimental data on this compound, this guide leverages data from analogous benzoxazole-2-thiones to infer its likely biological targets and facilitate future research directions.
Comparative Analysis of Benzoxazole-2-thione Derivatives
The biological activity of benzoxazole derivatives can be significantly influenced by the nature and position of substituents on the benzene ring. To understand the potential bioactivity of this compound, it is insightful to compare it with other substituted benzoxazole-2-thiones for which experimental data are available.
| Compound | Substitution | Reported Biological Activity | Reference |
| This compound | 4-Methoxy | No direct experimental data available. | N/A |
| 5-Chlorobenzo[d]oxazole-2(3H)-thione | 5-Chloro | Used in the synthesis of compounds with potential biological activities.[1][2] | [1][2] |
| 6-Methyl-1,3-benzoxazole-2(3H)-thione | 6-Methyl | Serves as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[3] | [3] |
| N-(3-phenylpropionyl)benzoxazole-2-thione | N-acylated | Inhibitor of bacterial hyaluronan lyase, with IC50 values of 24 µM (pH 7.4) and 15 µM (pH 5).[4] | [4] |
Potential Therapeutic Applications of the Benzoxazole Scaffold
The benzoxazole core is a versatile pharmacophore found in numerous compounds with diverse therapeutic applications. Research into this class of molecules has revealed significant potential in several key areas of drug development.
| Therapeutic Area | Key Molecular Targets/Mechanism of Action | Examples of Active Scaffolds |
| Anticancer | Inhibition of kinases such as VEGFR-2, p38α MAP kinase; induction of apoptosis.[5][6][7][8][9] | Substituted benzoxazole derivatives have shown potent anti-proliferative effects against various cancer cell lines.[6][7][8][9] |
| Antimicrobial | Inhibition of bacterial hyaluronan lyase; disruption of microbial cell integrity.[4][10] | 2-substituted benzoxazoles and N-acylated benzoxazole-2-thiones exhibit activity against Gram-positive bacteria.[4][10][11] |
| Anti-inflammatory | Inhibition of p38α MAP kinase.[5] | N-(benzoxazol-2-yl) acetamide derivatives have demonstrated significant in vivo anti-inflammatory activity.[5] |
Experimental Protocols
To facilitate further investigation into the cross-reactivity profile of this compound and its analogs, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a panel of kinases is through an in vitro kinase assay.
Objective: To determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Objective: To determine the lowest concentration of a compound that prevents visible growth of a microbe.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Culture medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Inoculum of the microorganism
Procedure:
-
Prepare a twofold serial dilution of the test compound in the culture medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflows and Potential Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-Chlorobenzooxazole-2-thiol | 22876-19-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4-Methoxybenzo[d]oxazole-2(3H)-thione on Normal vs. Cancer Cells: A Representative Analysis Based on Structurally Related Compounds
Disclaimer: As of the latest literature review, no direct experimental data on the comparative cytotoxicity of 4-Methoxybenzo[d]oxazole-2(3H)-thione on normal versus cancer cells is publicly available. This guide, therefore, presents a representative comparison based on data from structurally related heterocyclic compounds, specifically from the 1,3,4-oxadiazole class of molecules. These compounds share a similar five-membered heterocyclic core and have been evaluated for their differential effects on cancerous and non-cancerous cell lines, providing a valuable model for understanding potential selectivity.
This guide will focus on representative 1,3,4-oxadiazole derivatives to illustrate the principles of comparative cytotoxicity analysis. The data and methodologies presented are drawn from published studies on these related compounds and are intended to serve as a template for the evaluation of novel therapeutic agents like this compound.
Quantitative Cytotoxicity Data
The selective cytotoxicity of a compound is a critical indicator of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. A desirable anticancer agent exhibits a low IC50 value for cancer cells and a significantly higher IC50 value for normal cells, indicating a wide therapeutic window.
Below is a summary of the cytotoxic activity of representative 1,3,4-oxadiazole derivatives against a human cancer cell line (HeLa) and a normal mammalian cell line (V-79).[1]
| Compound | Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) |
| AMK OX-10 | HeLa | Human Cervical Cancer | MTT Assay | 48 | 5.34 |
| V-79 | Normal Chinese Hamster Lung | MTT Assay | 72 | > 100 | |
| AMK OX-12 | HeLa | Human Cervical Cancer | MTT Assay | 48 | 32.91 |
| V-79 | Normal Chinese Hamster Lung | MTT Assay | 72 | > 100 | |
| Doxorubicin (Control) | HeLa | Human Cervical Cancer | MTT Assay | 48 | Not Reported |
| V-79 | Normal Chinese Hamster Lung | MTT Assay | 72 | Not Reported |
Data sourced from a study on 1,3,4-oxadiazole derivatives, used here as a representative example.[1]
The data clearly indicates that the representative compounds exhibit preferential cytotoxicity towards the HeLa cancer cell line, with compound AMK OX-10 being particularly potent.[1] In contrast, both compounds were found to be significantly less toxic to the normal V-79 cell line, with IC50 values exceeding 100 µM.[1] This demonstrates a favorable selectivity index for these compounds, a crucial characteristic for potential anticancer drug candidates.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cells (both cancer and normal) are harvested from culture flasks using trypsin.
-
A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10^4 cells/mL).
-
100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compound are prepared in a complete culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.
-
Control wells containing cells treated with medium and vehicle (DMSO) only are also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is then incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
A reference wavelength of 630 nm may be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Visualized Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Many cytotoxic agents, including those from the oxadiazole family, exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the major pathways for apoptosis is the intrinsic or mitochondrial pathway.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
A Comparative Guide to Bioanalytical Method Validation for 4-Methoxybenzo[d]oxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent bioanalytical techniques for the quantification of 4-Methoxybenzo[d]oxazole-2(3H)-thione in a biological matrix, such as human plasma. The validation of such methods is a critical step in drug development, governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document outlines the experimental protocols and presents a direct comparison of performance data for High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Bioanalytical Methods
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of this compound depends on the specific requirements of the study, such as desired sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates the analyte from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The amount of analyte is then quantified by its absorption of ultraviolet light. HPLC-UV is a robust and cost-effective method suitable for a wide range of small molecules.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio, offering superior performance for detecting trace amounts and confirming compound identity.[5][6]
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and detection are crucial for reproducible and reliable results.
Method A: HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound like 3-Methylbenzo[d]oxazole-2(3H)-thione).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.
-
Method B: LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: m/z 182.1 → 139.0
-
Internal Standard: m/z 166.2 → 134.1
-
-
Comparative Performance Data
The following tables summarize the hypothetical validation data for the two methods, based on established regulatory acceptance criteria.[7][8]
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 50 - 5000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 15 ng/mL | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV | LC-MS/MS |
| Low QC (150 ng/mL) | Accuracy: 95-105%Precision: < 10% | Accuracy: 98-102%Precision: < 5% |
| Medium QC (2000 ng/mL) | Accuracy: 97-103%Precision: < 8% | Accuracy: 99-101%Precision: < 4% |
| High QC (4000 ng/mL) | Accuracy: 96-104%Precision: < 9% | Accuracy: 98-102%Precision: < 5% |
Table 3: Recovery and Stability
| Parameter | HPLC-UV | LC-MS/MS |
| Mean Recovery (%) | 85.2% | 92.5% |
| Matrix Effect | Not Applicable | Minimal (< 5% CV) |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable |
| Short-Term Stability (24h, RT) | Stable | Stable |
| Long-Term Stability (-80°C, 3 months) | Stable | Stable |
Visualized Workflows and Decision Logic
Diagrams can clarify complex processes and relationships within bioanalytical method validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. microsaic.com [microsaic.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. Bioanalytical method validation emea | PPTX [slideshare.net]
A Comparative Analysis of the Biological Activities of Oxazole and Thiazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Oxazole and thiazole are five-membered heterocyclic rings that are cornerstone scaffolds in medicinal chemistry. Their derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While structurally similar—differing by the heteroatom at position 1 (oxygen in oxazole, sulfur in thiazole)—this seemingly minor change significantly influences their physicochemical properties and pharmacological profiles. Thiazoles exhibit greater aromaticity compared to corresponding oxazoles due to larger pi-electron delocalization, which can impact their interaction with biological targets.[1] This guide provides an objective comparison of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutics.
Anticancer Activity
Both oxazole and thiazole moieties are integral to numerous anticancer agents.[2] They are found in compounds that target various hallmarks of cancer, including cell proliferation, apoptosis evasion, and angiogenesis. A systematic review of studies from 2014 to 2020 concluded that a majority of the most promising antiproliferative compounds identified contained a thiazole nucleus.[2][3] However, potent oxazole-based inhibitors have also been developed, highlighting the importance of the overall molecular structure.
Data Presentation: Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for representative oxazole and thiazole derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Thiazole | Benzothiophen-2-yl-(2H)-1,2,3-triazole | Hs578T (Breast) | 0.0103 | [4][5] |
| Fused thiadiazole | MCF-7 (Breast) | 22.1 | [6] | |
| Thiazole-substituted Benzothiazole | N/A (In vivo model) | Most active in series | [7][8] | |
| Dasatinib (marketed drug) | Various | Potent Tyrosine Kinase Inhibitor | [9] | |
| Oxazole | 1,2,4-Oxadiazole-isoxazole linked quinazoline | DU-145 (Prostate) | 0.011 | [6] |
| 1,2,4-Oxadiazole-isoxazole linked quinazoline | MCF-7 (Breast) | 0.056 | [6] | |
| Telomestatin derivative (contains six oxazole nuclei) | Glioma stem cells | Suppressed tumor growth (in vivo) | [3] | |
| Pan-class III RTK inhibitor | NSCLC cells | Potent inhibition | [3] |
Experimental Protocols: Anticancer Assays
1. Cell Viability (MTT) Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., oxazole/thiazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value is determined from the dose-response curve.
2. Kinase Inhibition Assay (Luminescence-Based): This assay is used to determine a compound's ability to inhibit a specific protein kinase, a common target for anticancer drugs.[12][13]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well assay plate. Include controls for 100% activity (vehicle only) and 0% activity (no kinase).[12]
-
Kinase Reaction: Prepare a master mix containing the kinase enzyme (e.g., FLT3, JAK2, BTK), a specific peptide substrate, and assay buffer.[12][14] Add this mixture to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes, allowing the kinase to phosphorylate its substrate by consuming ATP.[12]
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of remaining ATP.[12]
-
Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater kinase inhibition (less ATP consumed). The IC50 value is calculated by plotting percent inhibition against compound concentration.[12][15]
Mandatory Visualization
Caption: A simplified signaling pathway showing kinase inhibition by an oxazole or thiazole compound.
Antimicrobial Activity
Derivatives of both oxazole and thiazole have been extensively investigated for their activity against a wide range of pathogenic bacteria and fungi.[16][17][18][19][20] The sulfur atom in the thiazole ring is often considered a key contributor to its antimicrobial properties, mimicking structural motifs found in natural antibiotics like penicillin.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) or zone of inhibition for representative oxazole and thiazole derivatives against various microorganisms.
| Compound Class | Derivative Example | Microorganism | Activity | Reference |
| Thiazole | Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | S. aureus | Moderate activity | [21] |
| Substituted Thiazole | B. subtilis | Strong efficacy | [1] | |
| S-substituted thiazolyl-1,3,4-oxadiazole | Various bacteria & fungi | Good activity | [20] | |
| Oxazole | Substituted Oxazole | E. coli | Good activity (20 mm inhibition) | [18] |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | S. aureus | Lower activity than thiazole analog | [21] | |
| Pyrazole-linked oxazole-5-one | S. aureus, E. coli | Highest activity in series | [18] |
Experimental Protocols: Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (MIC Determination): This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]
-
Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[22] Dilute this to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium.[22]
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum without compound).[22]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22]
2. Agar Well Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Plate Preparation: Prepare a microbial lawn by evenly streaking a standardized inoculum across the surface of an agar plate (e.g., Mueller-Hinton agar).[24]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[16]
-
Compound Application: Add a fixed volume of the test compound solution to a designated well. Add a positive control (standard antibiotic) and a solvent control to other wells.[16]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone indicates greater antimicrobial activity.[16]
Mandatory Visualization
Caption: A general experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Both oxazole and thiazole derivatives have been synthesized and evaluated for their potential to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7][8][10]
Data Presentation: Anti-inflammatory Activity
The following table summarizes the inhibitory effects of representative oxazole and thiazole derivatives on inflammatory markers.
| Compound Class | Derivative Example | Assay | Target Cell | Key Finding | Reference |
| Thiazole | Thiazole-substituted Benzothiazole | Carrageenan-induced paw edema (in vivo) | Albino rats | More active than reference drug | [7][8] |
| Oxazole | Novel Oxazole Derivative | Carrageenan-induced paw edema (in vivo) | Albino rats | Significant anti-inflammatory potential | [25] |
Experimental Protocols: Anti-inflammatory Assays
1. Nitric Oxide (NO) Inhibition (Griess Assay): This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants from macrophages stimulated with lipopolysaccharide (LPS).[10][26]
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well.[26]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[10][26]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[11]
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. The amount of nitrite is quantified using a sodium nitrite standard curve.[10]
2. Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[10]
-
Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7) as described for the Griess assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.[26]
-
Data Analysis: Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Mandatory Visualization
Caption: Key targets for anti-inflammatory compounds in the LPS-induced signaling pathway.
References
- 1. scialert.net [scialert.net]
- 2. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. WO2011086085A1 - Thiazole and oxazole kinase inhibitors - Google Patents [patents.google.com]
- 14. buhlmannlabs.com [buhlmannlabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. chemmethod.com [chemmethod.com]
- 18. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicopublication.com [medicopublication.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. benchchem.com [benchchem.com]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. medicopublication.com [medicopublication.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 4-Methoxybenzo[d]oxazole-2(3H)-thione, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is essential to be aware of its primary hazard: it is classified as a skin sensitizer.[1] This means that repeated or prolonged contact may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction upon contact.[1] | - Nitrile gloves (or other chemical-resistant gloves)- Safety glasses or goggles- Laboratory coat |
| Solid Form | The compound is a solid, which may generate dust. | - Use in a well-ventilated area or fume hood to avoid inhaling dust.- Avoid creating dust during handling. |
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Sink/Drain Disposal: This chemical should not be washed down the drain. Its potential for environmental toxicity and persistence is not fully known, and this method of disposal is non-compliant with standard laboratory waste regulations.
-
Regular Trash Disposal: As a hazardous chemical, it cannot be disposed of in the regular solid waste stream.
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through an approved and licensed hazardous waste disposal company. The following steps outline the process from waste generation to final pickup.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for the collection of solid this compound waste. The container should be in good condition, with no cracks or leaks.
-
Chemical Incompatibility: While specific incompatibility data for this compound is limited, as a standard practice, do not mix it with other chemical waste streams. In particular, keep it segregated from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Reactive chemicals
-
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing paper, gloves, or paper towels, should also be placed in the designated hazardous waste container.
Step 2: Waste Container Labeling
Proper labeling is crucial for safety and regulatory compliance. The waste container must be labeled immediately upon the first addition of waste.
-
Attach a Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.
-
Complete the Tag Information: Fill out the tag completely and legibly. This typically includes:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number: 1246471-39-5
-
Hazard identification: "Skin Sensitizer"
-
An estimate of the quantity of the chemical in the container
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Step 3: Accumulation and Storage
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.
-
Secure Storage: The container must be kept closed at all times, except when adding waste. This prevents the release of dust and vapors. The storage area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
-
Contact Your EHS Department: Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's EHS department to arrange for a waste pickup.
-
Schedule a Pickup: The EHS department will coordinate with a licensed hazardous waste disposal vendor to collect the waste from your laboratory. Do not attempt to transport the hazardous waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
Essential Safety and Operational Guide for 4-Methoxybenzo[d]oxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxybenzo[d]oxazole-2(3H)-thione, ensuring the safety of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Information
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.
Due to these potential hazards, it is imperative to handle this compound with stringent safety measures in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved particulate respirator (e.g., N95) or work in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a well-ventilated area, preferably a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit over a laboratory coat | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[1]
-
Prepare all necessary glassware, reagents, and waste containers before handling the compound.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.
3. Solution Preparation:
-
Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
4. Experimental Use:
-
Keep all containers with the compound or its solutions tightly closed when not in use.
-
Clearly label all vessels containing the compound with its name, concentration, and hazard symbols.
5. Spill Response:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
For small powder spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
